molecular formula C21H24O5 B12305119 Epischisandrone

Epischisandrone

Cat. No.: B12305119
M. Wt: 356.4 g/mol
InChI Key: DRKPZVVNEGETTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is a natural product found in Schisandra sphenanthera with data available.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPZVVNEGETTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oseltamivir phosphate, the active pharmaceutical ingredient in Tamiflu®, is a critical antiviral medication for the treatment and prevention of influenza A and B viruses.[1][2] Its synthesis has been a significant focus of chemical research, driven by the need for efficient, scalable, and safe manufacturing processes. The original commercial production, developed by Gilead Sciences and scaled by Hoffmann-La Roche, famously utilizes (-)-shikimic acid as a chiral starting material.[1][3] This guide provides a detailed examination of the core synthesis pathways of Oseltamivir, presenting quantitative data, detailed experimental protocols for key transformations, and visual diagrams of the reaction workflows. We will explore the foundational Roche industrial process and contrast it with prominent alternative strategies that have been developed to circumvent challenges such as starting material availability and the use of hazardous reagents.

The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial synthesis of Oseltamivir begins with (-)-shikimic acid, a natural product harvested from the seeds of the Chinese star anise (Illicium anisatum) or produced via fermentation using recombinant E. coli.[3] This route is a testament to large-scale process chemistry, though it is noted for its use of potentially hazardous azide (B81097) reagents. The overall pathway involves approximately 10-12 steps to reach the final active pharmaceutical ingredient.

Synthesis Pathway Overview

The key stages of the Roche synthesis involve the initial conversion of shikimic acid into a versatile epoxide intermediate. This is followed by a critical regioselective opening of the epoxide with an azide, installation of the second amino group, and finally, reduction and salt formation to yield Oseltamivir phosphate.

Roche_Synthesis Shikimic_Acid (-)-Shikimic Acid Ester Ethyl Shikimate Shikimic_Acid->Ester EtOH, SOCl₂ Mesylate Trimesylate Intermediate Ester->Mesylate MsCl, Et₃N Epoxide Key Epoxide Intermediate Mesylate->Epoxide Base (e.g., K₂CO₃) Azido_Diol Azido-Diol Epoxide->Azido_Diol 1. NaN₃, NH₄Cl 2. H₂O/Acetone (B3395972) Aziridine Aziridine Intermediate Azido_Diol->Aziridine PPh₃ Amino_Alcohol Amino Alcohol Aziridine->Amino_Alcohol Allylamine Acetamide Acetamido Azide Amino_Alcohol->Acetamide Ac₂O Oseltamivir_Base Oseltamivir (Base) Acetamide->Oseltamivir_Base H₂, Pd/C Oseltamivir_Phosphate Oseltamivir Phosphate Oseltamivir_Base->Oseltamivir_Phosphate H₃PO₄ inv1 inv2 inv3 inv4 inv5

Caption: The Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.
Quantitative Performance Data

The industrial route has been highly optimized over many years to achieve a robust and scalable process. The following table summarizes its key performance metrics.

ParameterValueNotes
Starting Material (-)-Shikimic AcidSourced from Chinese star anise or recombinant E. coli.
Overall Yield 17-29%Highly optimized for multi-ton scale production.
Number of Steps ~10-12From shikimic acid to the final API.
Final Product Purity >99.7%High purity is achieved for the final drug substance.
Key Reagents Methanesulfonyl chloride, Sodium Azide (NaN₃) , H₂/Pd-CThe use of sodium azide is a significant safety consideration due to its high toxicity and explosive potential.
Primary Challenge Azide Handling & SafetyRequires specialized equipment and protocols for safe industrial-scale use.
Experimental Protocol: Key Azide Opening of Epoxide

The regioselective opening of the key epoxide intermediate with an azide nucleophile is a critical step that installs one of the two required nitrogen atoms.

Reaction: Regioselective opening of the key epoxide intermediate with sodium azide.

Procedure:

  • The epoxide intermediate (1.0 equivalent) is dissolved in a solvent mixture, typically acetone and water.

  • Sodium azide (NaN₃, ~1.5 equivalents) and ammonium (B1175870) chloride (NH₄Cl, ~1.2 equivalents) are added to the solution.

  • The reaction mixture is heated to reflux (approximately 65 °C) and stirred for several hours (e.g., 16 hours) until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, the mixture is cooled to room temperature.

  • The organic solvent (acetone) is removed under reduced pressure.

  • The remaining aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over a drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and concentrated in vacuo.

  • The resulting azido-diol product is typically of sufficient purity to be carried forward to the next step without chromatographic purification.

Safety Note: This reaction involves the use of sodium azide, which is highly toxic and potentially explosive. All operations must be conducted with appropriate personal protective equipment in a well-ventilated fume hood and behind a safety shield. Temperature control is critical, and appropriate quenching procedures must be in place.

Alternative Synthesis Routes

Concerns over the fluctuating supply of shikimic acid and the safety hazards associated with azide chemistry have spurred the development of numerous alternative synthetic routes. These approaches often start from readily available, inexpensive materials and employ different strategies to establish the required stereochemistry.

The Corey Azide-Free Synthesis

In 2006, E.J. Corey and his group developed a novel, azide-free route starting from simple, commercially available materials: butadiene and an acrylate (B77674) derivative. A key feature of this synthesis is an asymmetric Diels-Alder reaction to establish the initial stereochemistry.

This pathway avoids both shikimic acid and azides. The core cyclohexene (B86901) ring is constructed via a Diels-Alder reaction, and the nitrogen functionalities are introduced through different chemical transformations, including an iodolactamization.

Corey_Synthesis Butadiene Butadiene & Acrylate Derivative Diels_Alder_Adduct Diels-Alder Adduct (Ester) Butadiene->Diels_Alder_Adduct Asymmetric Diels-Alder (CBS cat.) Amide Amide Diels_Alder_Adduct->Amide NH₃ Iodolactam Iodolactam Amide->Iodolactam Iodolactamization (I₂) Aziridine Aziridine Iodolactam->Aziridine Base (KHMDS) Amino_Ether Amino Ether (Protected) Aziridine->Amino_Ether 3-Pentanol, BF₃·OEt₂ Oseltamivir Oseltamivir Phosphate Amino_Ether->Oseltamivir Deprotection (H₃PO₄)

Caption: The Corey azide-free synthesis of Oseltamivir via a Diels-Alder reaction.

The Corey synthesis provides a valuable alternative to the industrial route, particularly in its avoidance of hazardous materials and reliance on a different supply chain.

ParameterValueNotes
Starting Materials Butadiene, Acrylate derivativeInexpensive and readily available petrochemical feedstocks.
Overall Yield ~30%Comparable in overall efficiency to the Roche industrial route.
Number of Steps ~12Similar step count to the shikimic acid route.
Key Reactions Asymmetric Diels-Alder, Iodolactamization, Aziridine openingEmploys powerful reactions to control stereochemistry.
Primary Advantage Azide-FreeCompletely avoids the use of toxic and potentially explosive azide reagents.

The enantioselective Diels-Alder reaction is the cornerstone of the Corey synthesis, establishing the absolute stereochemistry of the molecule at an early stage.

Reaction: Enantioselective Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative catalyzed by a chiral oxazaborolidine (CBS) catalyst.

Procedure:

  • A solution of the chiral CBS catalyst (~0.1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A solution of the acrylate derivative (1.0 equivalent) in DCM is added dropwise to the catalyst solution.

  • After stirring for a short period (e.g., 10 minutes), liquefied butadiene (~3.0 equivalents) is carefully added to the reaction mixture.

  • The reaction is stirred at -78 °C for several hours until complete, as monitored by TLC.

  • The reaction is quenched by the addition of a proton source, such as methanol.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.

References

The Mechanism of Action of Osimertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osimertinib (B560133), marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC). Its high potency and selectivity for both EGFR-sensitizing and resistance mutations, particularly the T790M mutation, while sparing wild-type (WT) EGFR, represent a major step forward in targeted cancer therapy. This guide provides an in-depth overview of the molecular mechanism of action of osimertinib, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively inhibit mutant forms of the EGFR. EGFR is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating cell growth, proliferation, and survival. In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.

Osimertinib exerts its therapeutic effect through two primary mechanisms:

  • Irreversible Covalent Binding: Osimertinib covalently binds to the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently blocks the kinase activity of EGFR, thereby preventing the downstream signaling pathways that promote tumor growth and survival.

  • Selective Inhibition of Mutant EGFR: A key feature of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR harboring sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] This selectivity minimizes off-target effects and improves the therapeutic window.

Inhibition of Downstream Signaling Pathways

By blocking EGFR activation, osimertinib effectively inhibits critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Data Presentation

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) values from various in vitro assays demonstrate the potent and selective activity of osimertinib against EGFR with sensitizing and resistance mutations.

TargetIC50 (nM)Cell LineReference
EGFR Exon 19 Deletion 8 - 17PC9[1]
EGFR L858R/T790M 5 - 11H1975[1]
Wild-Type EGFR 461 - 650H2073/Calu3[1]
EGFR L858R 12Ba/F3
EGFR Exon 19 del/T790M 166PC-9ER
Clinical Efficacy from Pivotal Trials

Clinical trials have demonstrated the superior efficacy of osimertinib in patients with EGFR-mutated NSCLC.

TrialTreatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Overall Survival (OS)Reference
FLAURA Osimertinib (1st Line) 18.9 months 80% 38.6 months
Standard EGFR-TKI (Gefitinib or Erlotinib)10.2 months76%31.8 months
AURA3 Osimertinib (2nd Line, T790M+) 10.1 months 71% 26.8 months
Platinum-Pemetrexed Chemotherapy4.4 months31%22.5 months

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib against various forms of the EGFR kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human EGFR (Wild-Type, L858R, T790M, etc.)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

    • Osimertinib (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of osimertinib in DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.

    • Add 50 nL of the osimertinib dilutions or DMSO (vehicle control) to the wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the osimertinib concentration.

    • Determine the IC50 value using a non-linear regression model (sigmoidal dose-response).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prep_TKI Prepare serial dilutions of Osimertinib Add_TKI Add Osimertinib dilutions to wells Prep_TKI->Add_TKI Prep_Enzyme Add EGFR enzyme to 384-well plate Prep_Enzyme->Add_TKI Incubate_Bind Incubate for 30 min (Binding) Add_TKI->Incubate_Bind Initiate Initiate reaction with ATP and Substrate Incubate_Bind->Initiate Incubate_React Incubate for 60 min (Reaction) Initiate->Incubate_React Detect Stop reaction and detect ADP (Luminescence) Incubate_React->Detect Analyze Calculate IC50 value Detect->Analyze

Caption: In Vitro Kinase Assay Workflow.
Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibition (GI50) of osimertinib on cancer cell lines with different EGFR statuses.

Methodology:

  • Cell Culture and Seeding:

    • Culture NSCLC cell lines (e.g., PC-9, H1975) in appropriate media.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with serial dilutions of osimertinib or DMSO (vehicle control) and incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.

Protocol 3: In Vivo Tumor Growth Inhibition (Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of osimertinib.

Methodology:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., nude mice).

    • Subcutaneously implant human NSCLC cells (e.g., H1975) into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth until they reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer osimertinib or vehicle control daily by oral gavage.

  • Data Collection and Analysis:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

    • Monitor body weight as an indicator of toxicity.

    • After a predetermined treatment period, euthanize the mice and excise the tumors for further analysis.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Xenograft_Workflow Start Implant NSCLC cells into immunodeficient mice Tumor_Growth Monitor tumor growth Start->Tumor_Growth Randomize Randomize mice into treatment & control groups Tumor_Growth->Randomize Treat Administer Osimertinib or vehicle (oral gavage) Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Endpoint Euthanize mice and excise tumors for analysis Measure->Endpoint Analyze Calculate tumor growth inhibition Endpoint->Analyze End Evaluate in vivo efficacy Analyze->End

Caption: In Vivo Xenograft Study Workflow.

Conclusion

The mechanism of action of osimertinib, characterized by its irreversible and selective inhibition of mutant EGFR, represents a paradigm of precision medicine in oncology. Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC. The continued investigation of osimertinib, both as a monotherapy and in combination with other agents, holds promise for further improving outcomes for patients with EGFR-mutated lung cancer.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Aspirin (Acetylsalicylic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspirin (B1665792), chemically known as acetylsalicylic acid (ASA), is a cornerstone of modern pharmacology. It is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.[1][2] Its therapeutic applications range from relieving minor aches and pains to the prevention of cardiovascular events like heart attacks and strokes.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of aspirin, detailed experimental protocols for their determination, and a look into its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Aspirin is a white, crystalline, weakly acidic substance.[2] While generally odorless, it can acquire the smell of acetic acid in the presence of moisture due to hydrolysis.

Table 1: Core Physical and Chemical Properties of Aspirin

PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.159 g/mol
Melting Point 135-136 °C (275-277 °F)
Boiling Point 140 °C (284 °F) (decomposes)
Density 1.40 g/cm³
pKa 3.5 (at 25 °C)
Solubility in Water ~3 mg/mL at 25 °C
~10 mg/mL at 37 °C
Solubility in Ethanol 50 mg/mL
200 mg/mL
Appearance White, crystalline powder
Stability and Degradation

Aspirin is stable in dry air, but it is susceptible to hydrolysis in moist conditions, breaking down into salicylic (B10762653) acid and acetic acid. This degradation is accelerated in solutions of alkali hydroxides, carbonates, acetates, or citrates. For optimal stability in aqueous solutions, a pH range of 2-3 is recommended. The primary degradation product of aspirin is salicylic acid.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point of an aspirin sample as an indicator of purity. Pure substances typically have a sharp melting point, whereas impurities will broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of dry, powdered aspirin is packed into a capillary tube to a depth of about 0.5 cm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus, which can be an oil bath or an electric device.

  • Heating: The apparatus is heated slowly, at a rate of about 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point. The literature melting point for pure aspirin is around 135-136 °C.

Determination of Aqueous Solubility by Titration

Objective: To quantify the solubility of aspirin in water at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: A known excess amount of aspirin (e.g., 0.5 g) is added to a precise volume of distilled water (e.g., 50 cm³) in a conical flask.

  • Equilibration: The mixture is agitated (swirled) for a set period (e.g., 5 minutes) to ensure saturation.

  • Filtration: The solution is filtered to remove any undissolved solid aspirin.

  • Titration: A known volume of the clear filtrate (e.g., 10 cm³) is titrated with a standardized solution of sodium hydroxide (B78521) (e.g., 0.020 mol dm⁻³) using phenolphthalein (B1677637) as an indicator. The endpoint is the first appearance of a persistent pink color.

  • Calculation: The concentration of dissolved aspirin (a weak acid) is calculated from the volume of NaOH solution required to neutralize it. This concentration represents the solubility of aspirin.

Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an aspirin sample and quantify its degradation products, primarily salicylic acid.

Methodology:

  • Standard and Sample Preparation:

    • Standard Solution: A solution of known concentration of USP Aspirin Reference Standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).

    • Sample Solution: A known weight of aspirin tablets is crushed, dissolved in the diluent, sonicated to ensure complete dissolution, and then centrifuged and filtered.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (like 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent (like acetonitrile).

    • Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

    • Detection: A UV detector is used, with the wavelength set to an appropriate value (e.g., 237 nm or 275 nm) to detect aspirin and salicylic acid.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention times and peak areas are recorded. The concentration of aspirin and any impurities like salicylic acid in the sample are determined by comparing their peak areas to those of the standards.

Mechanism of Action and Signaling Pathways

Aspirin's therapeutic effects are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid.

  • Inhibition of COX-1 and COX-2: Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of both COX-1 and COX-2. This action is irreversible, which distinguishes aspirin from other NSAIDs that are reversible inhibitors.

  • Anti-inflammatory, Analgesic, and Antipyretic Effects: By inhibiting COX enzymes, aspirin blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Antiplatelet Effect: Aspirin's inhibition of COX-1 in platelets prevents the formation of thromboxane (B8750289) A₂, a potent promoter of platelet aggregation. Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme, so the effect lasts for the entire lifespan of the platelet (about 8-9 days). This irreversible inhibition is the basis for low-dose aspirin's use in preventing blood clots.

Visualizations

Below are diagrams illustrating the mechanism of action of aspirin and a typical experimental workflow.

Aspirin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX1->Prostaglandins ThromboxaneA2 Thromboxane A2 (Platelet Aggregation) COX1->ThromboxaneA2 COX2->Prostaglandins Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition

Caption: Aspirin's inhibition of COX-1 and COX-2 enzymes.

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample (Crush, Dissolve, Filter) start->prep_sample hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_standards->hplc_setup prep_sample->hplc_setup inject_standards Inject Standard Solutions hplc_setup->inject_standards inject_sample Inject Sample Solution inject_standards->inject_sample data_acquisition Data Acquisition (Chromatogram) inject_sample->data_acquisition analysis Data Analysis (Peak Area, Retention Time) data_acquisition->analysis quantification Quantify Aspirin and Impurities analysis->quantification end End quantification->end

Caption: Workflow for aspirin purity analysis by HPLC.

References

Preliminary In Vitro Efficacy of Vorinostat (SAHA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA). Vorinostat is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of cancer types. This document details its core mechanism of action, summarizes its anti-proliferative and pro-apoptotic effects through comprehensive data tables, outlines detailed experimental protocols for key assays, and visualizes the critical cellular pathways it modulates.

Core Mechanism of Action

Vorinostat exerts its primary effect by inhibiting the activity of class I and class II histone deacetylase enzymes.[1] Structurally, its hydroxamic acid group chelates the zinc ion located in the catalytic active site of HDACs, thereby blocking their enzymatic function.[2] HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin compaction and transcriptional repression.[2][3]

By inhibiting HDACs, Vorinostat causes an accumulation of acetylated histones.[4] This leads to a more relaxed or 'open' chromatin structure, which allows transcription factors to access gene promoters and reactivate the expression of silenced genes. These re-expressed genes include critical tumor suppressors and regulators of key cellular processes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in transformed cells.

Vorinostat Vorinostat (SAHA) HDAC HDAC Enzymes (Class I & II) Vorinostat->HDAC Inhibits Acetylation Increased Histone Acetylation Vorinostat->Acetylation Promotes Histones Histone Proteins HDAC->Histones Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Leads to Gene Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin->Gene Allows Arrest Cell Cycle Arrest Gene->Arrest Induces Apoptosis Apoptosis Gene->Apoptosis Induces

Core Mechanism of Action of Vorinostat.

Data Presentation: Quantitative In Vitro Activity

The following tables summarize the quantitative effects of Vorinostat on cell proliferation, cell cycle distribution, and apoptosis induction across various cancer cell lines.

Table 1: Anti-proliferative Activity (IC₅₀) of Vorinostat

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of Vorinostat required to inhibit the proliferation of cancer cells by 50% after a defined exposure time.

Cell LineCancer TypeExposure Time (h)IC₅₀ (µM)Reference
RajiB-cell Lymphoma482.82
Raji 4RHB-cell Lymphoma (Resistant)480.85
RLB-cell Lymphoma481.63
RL 4RHB-cell Lymphoma (Resistant)481.90
MCF-7Breast Cancer-0.75
LNCaPProstate Cancer-2.5 - 7.5
SW-982Synovial Sarcoma488.6
SW-1353Chondrosarcoma482.0
HeLaCervical Cancer483.6
HepG2Liver Cancer481.0

Table 2: Effects of Vorinostat on Cell Cycle and Apoptosis

Cell LineTreatmentEffectQuantitative ResultReference
A3752.5 µM Vorinostat for 24hG1 Phase Arrest67.5% of cells in G1 phase
Lymphoma Lines1 µM Vorinostat for 48hG1 Phase ArrestSignificant increase in G1 phase
SW-982IC₅₀ for 48hApoptosis (Cleaved Caspase 3)20.76% positive cells
SW-1353IC₅₀ for 48hApoptosis (Cleaved Caspase 3)28.31% positive cells

Key Signaling Pathways Modulated by Vorinostat

Vorinostat's anti-cancer effects are mediated through the modulation of several critical signaling pathways that control cell fate.

3.1 Cell Cycle Arrest Pathway

Vorinostat induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints. A key mechanism is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/Cip1). The p21 protein inhibits the activity of Cyclin E-CDK2 complexes, which are essential for the transition from G1 to S phase, thereby halting cell cycle progression.

Vorinostat Vorinostat HDAC HDAC Vorinostat->HDAC Inhibits p21_gene p21 Gene Promoter HDAC->p21_gene Represses p21_protein p21 Protein p21_gene->p21_protein Upregulates Expression CyclinCDK Cyclin E-CDK2 Complex p21_protein->CyclinCDK Inhibits G1_S G1 to S Phase Transition CyclinCDK->G1_S Promotes Arrest G1 Cell Cycle Arrest CyclinCDK->Arrest Blockage Leads to

Vorinostat-induced G1 Cell Cycle Arrest Pathway.

3.2 Apoptosis Induction Pathway

Vorinostat promotes programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, shifting the balance to favor pro-apoptotic members (e.g., Bax, Bak) over anti-apoptotic ones (e.g., Bcl-2). This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.

Vorinostat Vorinostat Bcl2 Anti-apoptotic Bcl-2 Vorinostat->Bcl2 Downregulates Bax Pro-apoptotic Bax/Bak Vorinostat->Bax Upregulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway Activated by Vorinostat.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of Vorinostat.

4.1 Cell Proliferation (MTS/MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Objective: To determine the dose-dependent effect of Vorinostat on the proliferation of cancer cells and calculate the IC₅₀ value.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Vorinostat (dissolved in DMSO)

    • 96-well clear-bottom cell culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution and a solubilizing agent (e.g., DMSO).

    • Spectrophotometric plate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of Vorinostat in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (DMSO at the highest concentration used).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Reagent Addition: Add 20 µL of MTS reagent (or MTT solution) to each well and incubate for 2-4 hours. Viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.

    • Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan crystals for MTT) using a plate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of Vorinostat concentration to determine the IC₅₀ value using non-linear regression.

A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of Vorinostat A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTS/MTT reagent and incubate C->D E 5. Measure absorbance with a plate reader D->E F 6. Calculate % viability and determine IC50 E->F

Workflow for a Cell Proliferation (MTS/MTT) Assay.

4.2 Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the cell cycle phase distribution.

  • Objective: To assess the effect of Vorinostat on cell cycle progression.

  • Materials:

    • Cancer cell line of interest

    • Vorinostat and DMSO vehicle

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer.

  • Procedure:

    • Treatment: Treat cells with the desired concentration of Vorinostat (e.g., 1 µM) or DMSO for 48 hours.

    • Harvesting: Harvest approximately 1 x 10⁶ cells, wash them three times with cold PBS, and pellet by centrifugation.

    • Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed to prevent clumping. Fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 5 µg/mL) and RNase A. Incubate for 10-30 minutes at room temperature, protected from light.

    • Acquisition: Analyze the samples on a flow cytometer.

    • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases of the cell cycle.

References

Vorapaxar: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Vorapaxar , with the CAS number 618385-01-6 , is a first-in-class, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1).[1][2] Its development marked a significant advancement in antiplatelet therapy by targeting a novel pathway in thrombus formation.

IUPAC Name: ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][3]benzofuran-6-yl]carbamate[4][5]

This technical guide provides an in-depth overview of Vorapaxar, including its mechanism of action, relevant signaling pathways, quantitative data from pivotal clinical trials, and detailed experimental protocols for its evaluation.

Mechanism of Action

Vorapaxar selectively inhibits the PAR-1 receptor, the primary receptor for thrombin on human platelets. Thrombin, a potent platelet activator, cleaves the N-terminal of the PAR-1 receptor, exposing a tethered ligand that binds to the receptor and initiates a signaling cascade leading to platelet activation and aggregation. Vorapaxar competitively binds to the PAR-1 receptor, preventing this thrombin-mediated activation. A key feature of Vorapaxar is its selectivity for PAR-1, meaning it does not affect platelet aggregation induced by other agonists such as ADP, collagen, or thromboxane (B8750289) A2.

Signaling Pathway

The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade through the coupling of G proteins. The primary G proteins involved are Gαq, Gα12/13, and Gαi.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both events are crucial for platelet shape change and granule secretion.

  • Gα12/13 Pathway: The Gα12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a role in platelet shape change and aggregation.

  • Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation.

Vorapaxar, by blocking the initial activation of PAR-1, effectively inhibits all of these downstream signaling events.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ROCK_activation ROCK Activation RhoA->ROCK_activation Aggregation Platelet Aggregation & Shape Change Ca_release->Aggregation PKC_activation->Aggregation ROCK_activation->Aggregation

Caption: PAR-1 signaling pathway and Vorapaxar's point of inhibition.

Quantitative Data from Clinical Trials

The efficacy and safety of Vorapaxar have been primarily evaluated in two large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials: TRA 2°P-TIMI 50 and TRACER.

TRA 2°P-TIMI 50 Trial

This trial involved 26,449 patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).

Efficacy Endpoint (3-year follow-up)Vorapaxar (n=13,225)Placebo (n=13,224)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint (CV death, MI, or stroke) 9.3%10.5%0.87 (0.80-0.94)<0.001
CV death, MI, stroke, or urgent coronary revascularization 11.2%12.4%0.88 (0.82-0.95)0.001
Safety Endpoint (3-year follow-up)Vorapaxar (n=13,225)Placebo (n=13,224)Hazard Ratio (95% CI)P-value
Moderate or severe bleeding (GUSTO criteria) 4.2%2.5%1.66 (1.43-1.93)<0.001
Intracranial hemorrhage 1.0%0.5%2.03 (1.36-3.02)<0.001

Data sourced from the TRA 2°P-TIMI 50 trial results.

TRACER Trial

This trial enrolled 12,944 patients with non-ST-segment elevation acute coronary syndrome (NSTE-ACS). The trial was stopped prematurely due to an increased risk of intracranial hemorrhage.

Efficacy EndpointVorapaxarPlaceboHazard Ratio (95% CI)P-value
Primary Composite Endpoint (CV death, MI, stroke, recurrent ischemia with rehospitalization, or urgent coronary revascularization) 18.5%19.9%0.92 (0.85-1.01)0.07
Safety EndpointVorapaxarPlaceboHazard Ratio (95% CI)P-value
Major bleeding (TIMI criteria) 7.2%5.2%1.35 (1.16-1.58)<0.001
Intracranial hemorrhage 1.1%0.2%3.39 (1.78-6.45)<0.001

Data sourced from the TRACER trial results.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PAR-1 antagonists like Vorapaxar.

Thrombin Receptor Activating Peptide (TRAP)-Induced Platelet Aggregation Assay

This assay is a standard method to assess the efficacy of PAR-1 antagonists.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Thrombin Receptor Activating Peptide-6 (TRAP-6)

  • Vorapaxar or other test compounds

  • Platelet aggregometer

  • Aggregation cuvettes with stir bars

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP) or PBS.

  • Assay Protocol:

    • Pre-warm the PRP/washed platelet suspension to 37°C for 5 minutes.

    • Add the test compound (Vorapaxar) or vehicle control to the platelet suspension and incubate for a specified time (e.g., 15 minutes).

    • Place the cuvette in the aggregometer and establish a baseline reading.

    • Add TRAP-6 to a final concentration of 10-20 µM to induce platelet aggregation.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation relative to a control (PPP or buffer).

    • Determine the IC₅₀ value for the test compound.

In Vitro Receptor Binding Assay

This assay measures the affinity of a compound for the PAR-1 receptor.

Materials:

  • Human platelet membranes or cells expressing recombinant PAR-1

  • Radiolabeled PAR-1 antagonist (e.g., [³H]-Vorapaxar)

  • Vorapaxar or other test compounds

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Prepare platelet membranes by sonication and centrifugation or use commercially available membranes.

  • Binding Reaction:

    • In a microtiter plate, combine the platelet membranes, radiolabeled antagonist, and varying concentrations of the test compound in the binding buffer.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled antagonist) from total binding.

    • Calculate the Ki (inhibition constant) of the test compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PAR-1 antagonist.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection A Compound Synthesis & Characterization B PAR-1 Receptor Binding Assay (Ki) A->B C TRAP-induced Platelet Aggregation Assay (IC₅₀) A->C D Selectivity Assays (vs. other receptors) A->D J Determine Efficacy & Safety Profile B->J C->J D->J E Animal Dosing F Blood Sampling E->F H Thrombosis Models (e.g., Ferric Chloride) E->H I Bleeding Time Assays E->I G Ex Vivo Platelet Aggregation Assay F->G G->J H->J I->J K Lead Compound Selection J->K

Caption: A typical preclinical experimental workflow for a PAR-1 antagonist.

References

Methodological & Application

How to use [Compound Name] in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Please provide the specific name of the compound you would like to use in cell culture. The application notes and protocols will be tailored to the specific mechanism of action, solubility, and other relevant characteristics of the chosen compound.

Once you provide the compound name, I will generate detailed application notes and protocols, including:

  • Introduction: A brief overview of the compound, its mechanism of action, and its applications in cell culture.

  • Materials and Reagents: A comprehensive list of necessary equipment and reagents.

  • Compound Preparation: Detailed instructions on how to dissolve, dilute, and store the compound.

  • Experimental Protocols: Step-by-step procedures for key experiments, such as:

    • Cell Seeding and Treatment

    • Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH)

    • Apoptosis Assays (e.g., Annexin V/PI staining)

    • Western Blotting for target protein analysis

    • Quantitative Real-Time PCR (qRT-PCR) for gene expression analysis

  • Data Presentation: Clearly structured tables summarizing quantitative data like recommended working concentrations, incubation times, and expected outcomes.

  • Visualizations:

    • Graphviz diagrams illustrating relevant signaling pathways.

    • Graphviz diagrams outlining experimental workflows.

I am ready to proceed as soon as you provide the name of the compound.

Application Notes: Channelrhodopsin-2 (ChR2) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Channelrhodopsin-2 (ChR2), a light-gated cation channel originally isolated from the green alga Chlamydomonas reinhardtii, has revolutionized neuroscience research.[1][2] As a key tool in the field of optogenetics, ChR2 allows for the precise temporal and spatial control of neuronal activity using light.[1][3] When expressed in neurons, this protein functions as a channel that, upon illumination with blue light, opens to allow the influx of cations, leading to membrane depolarization and the generation of action potentials.[1] This ability to selectively activate specific populations of neurons has provided unprecedented insights into neural circuit function, synaptic physiology, and the neural basis of behavior.

Mechanism of Action

ChR2 is a seven-transmembrane protein that incorporates the chromophore all-trans-retinal. Absorption of a blue light photon (peak activation ~460-480 nm) triggers a conformational change in the retinal molecule to 13-cis-retinal. This isomerization rapidly opens an aqueous pore, rendering the channel permeable to cations, including H+, Na+, K+, and Ca2+. The resulting influx of positive ions depolarizes the neuronal membrane. If this depolarization reaches the neuron's threshold, it will fire an action potential. The channel closes within milliseconds of the light being turned off as the retinal molecule relaxes back to its all-trans state, allowing for high-frequency control of neuronal spiking.

cluster_membrane Cell Membrane cluster_ions Ion Flux ChR2_closed ChR2 (Closed) + all-trans-retinal ChR2_open ChR2 (Open) + 13-cis-retinal ChR2_closed->ChR2_open Isomerization ChR2_open->ChR2_closed Relaxation (Light Off) Na_in Na+ Influx ChR2_open->Na_in Cation Flow Ca_in Ca2+ Influx ChR2_open->Ca_in Depolarization Membrane Depolarization Na_in->Depolarization Ca_in->Depolarization AP Action Potential Depolarization->AP Reaches Threshold Light Blue Light (~470 nm) Light->ChR2_closed Photon Absorption

Figure 1: Mechanism of ChR2-mediated neuronal activation.

Key Applications in Neuroscience

  • Neural Circuit Mapping: By expressing ChR2 in a specific presynaptic neuronal population and recording from potential postsynaptic targets, researchers can precisely map functional synaptic connections. Light-induced activation of presynaptic terminals evokes postsynaptic currents, confirming a direct link. This has been used extensively to dissect circuits in the hippocampus, cortex, and other brain regions.

  • Behavioral Modulation: Activating specific neural circuits in freely moving animals allows for the investigation of their causal role in behavior. For example, stimulating dopamine (B1211576) neurons in the ventral tegmental area can reinforce behaviors like place preference, providing direct evidence for their role in reward processing. Similarly, activating specific neurons in the amygdala can elicit fear-related behaviors.

  • Probing Synaptic Plasticity: The high temporal precision of optogenetics is ideal for studying synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD). Specific patterns of light stimulation (e.g., high-frequency trains) can be used to induce these forms of plasticity in genetically defined pathways, allowing for a cleaner interpretation than electrical stimulation.

  • Restoration of Function: In models of disease, ChR2 has been used to restore lost function. For instance, expressing ChR2 in remaining retinal cells in mouse models of blindness can restore light sensitivity and visually guided behaviors.

Quantitative Data: Properties of ChR2 and Common Variants

A variety of ChR2 variants have been engineered to have different properties, such as faster kinetics, higher light sensitivity, or shifted activation spectra. The choice of variant depends on the specific experimental requirements.

PropertyChR2 (wild-type)ChR2(H134R)ChETA (E123T)Chrimson
Peak Activation Wavelength ~470-480 nm~470 nm~470 nm~590 nm
Relative Photocurrent Standard~200-400% of WT~50% of WTVery Large
Channel Off-Kinetics (τoff) ~10 ms (B15284909)~12-20 ms~2-4 ms~15-20 ms
Ion Selectivity Non-specific Cation (H+ > Na+ > K+ > Ca2+)Non-specific CationNon-specific CationNon-specific Cation
Key Feature First widely adopted optogenetic activator.Increased photocurrent for robust activation.Fast kinetics for high-frequency stimulation.Red-shifted activation for deeper tissue penetration and multi-color experiments.

Experimental Protocols

Protocol 1: AAV-Mediated Expression of ChR2 in the Mouse Brain

This protocol describes the stereotactic injection of an Adeno-Associated Virus (AAV) vector to express ChR2 in a targeted brain region.

Materials:

  • AAV vector with ChR2 construct (e.g., AAV-hSyn-ChR2-eYFP)

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Surgical tools (scalpel, drill, sutures)

  • Analgesics and antiseptic solutions

Procedure:

  • Anesthesia and Mounting: Anesthetize the mouse with isoflurane (B1672236) (2-4% for induction, 1.5-2% for maintenance). Once deeply anesthetized (verified by lack of pedal reflex), mount the mouse in the stereotaxic frame. Apply eye ointment to prevent corneal drying.

  • Surgical Preparation: Shave the fur over the scalp. Sterilize the surgical area with povidone-iodine and ethanol (B145695) swabs. Make a midline incision to expose the skull.

  • Coordinate Targeting: Identify bregma and lambda landmarks on the skull. Using a mouse brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region.

  • Craniotomy: At the target AP and ML coordinates, drill a small hole through the skull, being careful not to damage the underlying dura.

  • Viral Injection: Load the AAV-ChR2 vector into the microinjection syringe. Lower the syringe needle to the target DV coordinate. Infuse the virus at a slow rate (e.g., 0.05-0.1 µL/min) to prevent tissue damage.

  • Post-Injection: After infusion is complete, leave the needle in place for 5-10 minutes to allow for virus diffusion and prevent backflow upon retraction. Slowly withdraw the needle.

  • Closing and Recovery: Suture the scalp incision. Administer post-operative analgesics. Monitor the animal until it fully recovers from anesthesia. Allow 2-4 weeks for robust ChR2 expression before proceeding with experiments.

A Anesthetize & Mount Mouse in Stereotax B Expose Skull & Identify Bregma A->B C Drill Craniotomy at Target Coordinates B->C D Lower Injection Needle to Target Depth C->D E Infuse AAV-ChR2 (0.1 µL/min) D->E F Wait 5-10 min, then Withdraw Needle E->F G Suture Incision & Provide Post-Op Care F->G H Allow 2-4 Weeks for Expression G->H

Figure 2: Workflow for stereotactic injection of AAV-ChR2.

Protocol 2: In Vitro Photostimulation in Brain Slices

This protocol details how to optically stimulate ChR2-expressing neurons during electrophysiological recordings in acute brain slices.

Materials:

  • Brain slice from an animal expressing ChR2

  • Patch-clamp electrophysiology rig

  • Light source (LED or laser, ~470 nm) coupled to the microscope objective or via an optical fiber.

  • Data acquisition system

Procedure:

  • Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the ChR2-expressing animal using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording: Transfer a slice to the recording chamber of the patch-clamp rig, continuously perfused with oxygenated aCSF.

  • Cell Targeting: Using fluorescence microscopy, identify a ChR2-expressing neuron (e.g., by its eYFP tag) for recording.

  • Electrophysiology: Obtain a whole-cell patch-clamp recording from the targeted neuron.

  • Photostimulation: Deliver brief pulses of blue light (e.g., 1-10 ms duration) through the objective or a positioned optical fiber to illuminate the recorded neuron or its presynaptic inputs.

  • Data Acquisition: Record the resulting electrical activity (action potentials in current-clamp, or postsynaptic currents in voltage-clamp). Vary light power, pulse duration, and frequency to characterize the cell's or circuit's response properties.

cluster_prep Preparation cluster_exp Experiment A Prepare Acute Brain Slice from ChR2-expressing Animal B Transfer Slice to Recording Chamber A->B C Identify ChR2+ Neuron (via Fluorescence) B->C D Establish Whole-Cell Patch-Clamp Recording C->D E Deliver Blue Light Pulse (e.g., 470 nm, 5 ms) D->E F Record Evoked Electrical Activity E->F E->F Evokes

Figure 3: Workflow for in vitro optogenetic stimulation.

Protocol 3: In Vivo Optogenetics with Behavioral Readout

This protocol outlines the process of stimulating a specific brain region in a freely moving mouse and observing the behavioral consequences.

Materials:

  • Mouse with ChR2 expressed in the target region and a chronically implanted optical fiber cannula.

  • Behavioral testing apparatus (e.g., open field, place preference chamber).

  • Laser or LED light source (~470 nm)

  • Fiber optic patch cord

  • Rotary joint (to prevent cable tangling)

  • Video tracking and behavioral analysis software.

Procedure:

  • Habituation: Habituate the animal to the behavioral apparatus and to being connected to the fiber optic patch cord.

  • Connection: Connect the patch cord from the light source, through the rotary joint, to the mouse's fiber optic implant.

  • Behavioral Task: Begin the behavioral task. The experiment should include control periods with no light stimulation to establish a baseline behavior.

  • Optical Stimulation: During designated epochs of the task, deliver light to the target brain region. Stimulation parameters (e.g., 20 Hz train of 5 ms pulses) should be chosen based on the physiology of the targeted neurons.

  • Data Collection: Record the animal's behavior using video tracking software throughout the session.

  • Analysis: Quantify behavioral changes that are time-locked to the light stimulation periods. Compare behavior during "light-on" versus "light-off" epochs to determine the effect of neuronal activation. It is critical to include control groups, such as animals expressing only a fluorescent protein (e.g., eYFP) without ChR2, to control for potential effects of light and heat.

A Habituate Mouse to Apparatus & Patch Cord B Connect Patch Cord to Fiber Implant A->B C Begin Behavioral Task (Record Baseline 'Light-Off' Period) B->C D Deliver Light Stimulation ('Light-On' Period) C->D Task Epoch E Record Behavior with Video Tracking C->E D->C Task Epoch D->E F Analyze Behavioral Changes (Light-On vs Light-Off) E->F G Include Control Groups (e.g., eYFP only) F->G For Interpretation

Figure 4: Logic of an in vivo optogenetic behavioral experiment.

References

Calcein-AM: A Fluorescent Probe for Live Cell Imaging and Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Calcein-AM (Calcein Acetoxymethyl Ester) is a widely utilized fluorescent probe for assessing cell viability and integrity.[1][2] This cell-permeant dye is a non-fluorescent compound that, upon entering a viable cell, is hydrolyzed by intracellular esterases into the highly fluorescent and cell-impermeant molecule, calcein (B42510).[3][4] The presence of active esterases and an intact cell membrane to retain the calcein are key indicators of cell health. Consequently, live cells emit a bright green fluorescence, while dead or dying cells with compromised membranes do not retain calcein and thus exhibit minimal fluorescence. This method provides a straightforward and sensitive approach for cell viability studies in various applications, including cytotoxicity assays, cell proliferation studies, and multidrug resistance research.

Principle of Action

The mechanism of Calcein-AM relies on two key cellular characteristics: enzymatic activity and membrane integrity. The acetoxymethyl (AM) ester groups render the calcein molecule lipophilic and uncharged, allowing it to freely diffuse across the plasma membrane of both live and dead cells. Once inside a cell with active metabolism, ubiquitous intracellular esterases cleave the AM groups. This enzymatic conversion transforms the non-fluorescent Calcein-AM into the hydrophilic and intensely fluorescent calcein. The newly formed calcein molecule is negatively charged and membrane-impermeant, leading to its accumulation and retention within the cytoplasm of viable cells. Dead cells, lacking active esterases and possessing compromised membranes, cannot convert Calcein-AM to calcein or retain the fluorescent product.

CalceinAM_Mechanism cluster_extracellular Extracellular Space cluster_cell Live Cell CalceinAM_ext Calcein-AM (Non-fluorescent, Cell-permeant) Cytoplasm Cytoplasm CalceinAM_ext->Cytoplasm Passive Diffusion Membrane Esterases Intracellular Esterases Cytoplasm->Esterases Hydrolysis of AM esters Calcein_int Calcein (Green Fluorescent, Cell-impermeant) Esterases->Calcein_int Fluorescence Green Fluorescence (Ex: ~494 nm / Em: ~517 nm) Calcein_int->Fluorescence Fluorescence Emission

Figure 1. Mechanism of Calcein-AM conversion in live cells.

Quantitative Data

The spectral properties of calcein make it compatible with common fluorescence microscopy and flow cytometry setups.

PropertyValueReference
Excitation Wavelength (λex)~494 nm
Emission Wavelength (λem)~517 nm
Molecular Weight994.86 g/mol
AppearanceColorless solid
SolubilitySoluble in DMSO
Cell PermeabilityPermeant

Experimental Protocols

1. Reagent Preparation

  • Calcein-AM Stock Solution (1 mM):

    • Allow the vial of Calcein-AM (e.g., 50 µg) to warm to room temperature before opening to prevent moisture condensation.

    • Add high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to the vial to achieve a 1 mM concentration. For a 50 µg vial, this would be 50 µL of DMSO.

    • Mix thoroughly by vortexing.

    • This stock solution can be aliquoted and stored at -20°C, protected from light. It is recommended to use the DMSO stock solution for one set of experiments to avoid degradation from repeated freeze-thaw cycles.

  • Calcein-AM Working Solution (1-10 µM):

    • Immediately before use, dilute the 1 mM Calcein-AM stock solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or serum-free medium, to the desired final working concentration. A typical starting concentration is 2-5 µM.

    • For example, to prepare a 2 µM working solution, add 2 µL of the 1 mM stock solution to 1 mL of buffer.

    • Aqueous solutions of Calcein-AM are prone to hydrolysis and should be used within a day of preparation.

2. Staining Protocol for Adherent Cells in a 96-Well Plate

  • Culture adherent cells in a 96-well plate (preferably a black-walled, clear-bottom plate to reduce background fluorescence) to the desired confluence.

  • Carefully aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of HBSS or PBS to remove any residual serum, as it may contain esterases that can interfere with the assay.

  • Add 100 µL of the Calcein-AM working solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Aspirate the staining solution and wash the cells twice with HBSS or PBS to remove excess probe and reduce background fluorescence.

  • Add 100 µL of fresh HBSS or culture medium to each well.

  • Measure the fluorescence using a fluorescence microplate reader with excitation set to ~485 nm and emission to ~530 nm. Alternatively, visualize the cells using a fluorescence microscope with a standard FITC filter set.

3. Staining Protocol for Suspension Cells for Flow Cytometry

  • Prepare a cell suspension of 0.1–5 × 10^6 cells/mL in a suitable buffer or medium.

  • Add the Calcein-AM working solution to the cell suspension. A common approach is to add 2 µL of a 50 µM working solution per mL of cell suspension to achieve a final concentration of 100 nM.

  • Incubate the cells for 15-20 minutes at room temperature or on ice, protected from light.

  • Analyze the stained cells directly by flow cytometry using a blue laser (~488 nm) for excitation and detecting the emission in the FITC channel (~517 nm). Washing is generally not required for flow cytometry, but may be performed to reduce background if necessary.

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Stock Prepare 1 mM Calcein-AM Stock in DMSO Working Dilute to 1-10 µM Working Solution in Buffer Stock->Working Incubate Incubate with Working Solution (15-30 min, 37°C) Working->Incubate Cells Prepare Adherent or Suspension Cells Wash1 Wash Cells (Adherent) Cells->Wash1 Optional for Suspension Wash1->Incubate Wash2 Wash to Remove Excess Dye Incubate->Wash2 FlowCyto Flow Cytometry Incubate->FlowCyto Direct Analysis (Suspension) Microscopy Fluorescence Microscopy Wash2->Microscopy PlateReader Microplate Reader Wash2->PlateReader

Figure 2. General experimental workflow for Calcein-AM staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Insufficient dye concentration.- Short incubation time.- Cells are not viable.- Increase the concentration of the Calcein-AM working solution.- Increase the incubation time.- Verify cell health using an alternative method like Trypan Blue.
High Background - Incomplete removal of staining solution.- Hydrolysis of Calcein-AM in the buffer.- Presence of esterases in serum-containing media.- Increase the number of wash steps after incubation.- Prepare the working solution immediately before use.- Wash cells with serum-free buffer before adding the dye.- Use black-walled microplates for plate reader assays.
Inconsistent Results - Uneven cell seeding.- Bubbles in wells.- Cell loss during wash steps.- Ensure a single-cell suspension and even seeding.- Be careful when pipetting to avoid bubbles.- Perform wash steps gently, especially with loosely adherent cells.

References

Application Notes: Dosage and Administration of Rapamycin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, metabolism, and survival.[1][2] Its central role in the mTOR signaling pathway has established it as an invaluable tool in diverse research areas, including cancer, immunology, and aging.[1] The efficacy of rapamycin in preclinical in vivo studies is critically dependent on the dosage, administration route, and formulation.[1] These application notes provide comprehensive protocols and compiled data to assist researchers in designing and conducting in vivo studies using rapamycin.

Data Presentation: Rapamycin Dosage and Administration

The following tables provide a summary of rapamycin dosages and formulations used in various in vivo studies, categorized by administration route and animal model.

Table 1: Rapamycin Dosage in Mouse Models [2]

Administration RouteDosage RangeDosing FrequencyVehicle/FormulationObserved Effects & Notes
Intraperitoneal (IP)1.5 - 8 mg/kgDaily or every other day10% PEG400, 10% Tween 80 in ddH2OLifespan extension, attenuation of mitochondrial disease symptoms. Higher doses may lead to reduced weight gain.
Oral (in diet)14 - 378 ppmContinuousMicroencapsulated in foodDose-dependent increase in lifespan and reduction in developmental weight gain. 14 ppm is a common dose for lifespan studies.
Oral (gavage)2 - 8 mg/kgDailyNot specifiedDose-dependent serum levels.
Aerosol (inhalation)0.1 - 10 mg/kg3 times a week for 6 weeksNot specifiedNo observed toxicity at tested doses.

Table 2: Rapamycin Dosage in Rat Models

Administration RouteDosage RangeDosing FrequencyVehicle/FormulationObserved Effects & Notes
Intraperitoneal (IP)1.5 mg/kgDaily for 14 daysNot specifiedReduced weight gain, focal myocardial necrosis.
Oral (gavage)0.4 - 1.6 mg/kgDaily for 14 daysNot specifiedLinear increase in whole blood and tissue concentrations with dose.
Intravenous (IV)0.04 - 0.4 mg/kg/dayContinuous infusion for 14 daysNot specifiedNon-linear relationship between dose and tissue concentrations.
Oral (intragastric)0.5 mg/kgSingle doseSuspensionReadily excreted into the milk of lactating rats.

Experimental Protocols

Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection

This protocol details a common method for preparing rapamycin for intraperitoneal administration in mice.

Materials:

  • Rapamycin powder

  • 100% Ethanol (B145695)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile water or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a 50 mg/mL stock solution of rapamycin: Dissolve rapamycin powder in 100% ethanol. For example, add 2 mL of 100% ethanol to a 100 mg bottle of rapamycin. Aliquot and store at -80°C.

  • Prepare the vehicle solution:

    • Prepare a 10% PEG400 solution by mixing 2 mL of PEG400 with 18 mL of sterile water.

    • Prepare a 10% Tween 80 solution by mixing 2 mL of Tween 80 with 18 mL of sterile water. Mix gently to avoid foaming.

  • Prepare the final working solution (e.g., 1 mg/mL): On the day of injection, thaw an aliquot of the rapamycin stock solution. To prepare 10 mL of a 1 mg/mL working solution, mix 5 mL of 10% PEG400, 5 mL of 10% Tween 80, and 200 µL of the 50 mg/mL rapamycin stock solution.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.

  • Administration:

    • Weigh the animal to determine the correct injection volume based on the desired dosage. The typical injection volume for mice is 100-200 µL.

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse with its head slightly lower than its body.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Inject the solution slowly.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Preparation and Administration of Rapamycin for Oral Gavage

This protocol describes the preparation of a rapamycin suspension for oral administration.

Materials:

  • Rapamycin powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution of PEG400 and Tween 80 as described in Protocol 1)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Oral gavage needles

Procedure:

  • Weigh the required amount of rapamycin powder.

  • Prepare the vehicle solution. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.

  • Prepare the suspension: Triturate the rapamycin powder with a small amount of the vehicle to create a smooth paste. Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension.

  • Administration:

    • Calculate the required volume based on the animal's weight and the desired dose.

    • Measure the appropriate length for the gavage needle (from the tip of the animal's nose to the last rib).

    • Properly restrain the animal.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus until it reaches the predetermined mark.

    • Administer the suspension slowly.

Protocol 3: Administration of Rapamycin in Diet

This protocol outlines the method for incorporating rapamycin into rodent chow for long-term studies.

Materials:

  • Microencapsulated rapamycin

  • Powdered or pelleted rodent chow

  • Food mixer

Procedure:

  • Diet Preparation: Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure a homogenous distribution. A common dose for lifespan studies is 14 ppm.

  • Control Diet: Prepare a control diet by mixing the chow with empty microcapsules.

  • Administration: Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.

  • Monitoring: Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.

Visualizations

Signaling Pathway

The primary mechanism of action of rapamycin is the inhibition of the mTOR pathway. mTOR, a serine/threonine kinase, is a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, by forming a complex with FKBP12, primarily inhibits mTORC1, which regulates cell growth, proliferation, and protein synthesis.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Cellular_Energy Energy Status (AMPK) Cellular_Energy->mTORC1 PI3K_AKT PI3K-AKT Pathway PI3K_AKT->mTORC1 mTORC2 mTORC2 PI3K_AKT->mTORC2 Protein_Synthesis Protein Synthesis (S6K1, 4E-BP1) mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy mTORC2->PI3K_AKT Feedback Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway showing the inhibitory effect of Rapamycin on mTORC1.

Experimental Workflow

A typical in vivo study involving rapamycin administration follows a structured workflow from preparation to data analysis.

Experimental_Workflow Preparation Rapamycin & Vehicle Preparation Grouping Animal Grouping & Baseline Measurement Preparation->Grouping Administration Rapamycin or Vehicle Administration (IP, Gavage, Diet) Grouping->Administration Monitoring In-life Monitoring (Weight, Health) Administration->Monitoring Daily/Weekly Monitoring->Administration Endpoint Endpoint Data Collection (Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Biochemical, Histological) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for an in vivo study using Rapamycin in animal models.

References

Application Notes: Azide-PEG4-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azide-PEG4-Biotin is a versatile chemical probe used for the biotinylation of proteins and other biomolecules.[1][2] It features a biotin (B1667282) moiety for high-affinity detection or purification using streptavidin or avidin, an azide (B81097) group for covalent ligation, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][3] The PEG4 linker enhances water solubility, reduces steric hindrance for efficient biotin-streptavidin binding, and minimizes aggregation of labeled proteins.[3]

This reagent is primarily used in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". These reactions are highly specific and efficient, allowing for the precise labeling of target molecules in complex biological mixtures, even in living cells, without interfering with native biological processes.

Core Applications

  • Detection of Metabolically Labeled Proteins: Azide-PEG4-Biotin is used to detect proteins that have been metabolically labeled with alkyne-containing unnatural amino acids (e.g., homopropargylglycine, HPG) or sugars. This enables the tracking and identification of newly synthesized proteins or specific post-translationally modified proteins.

  • Labeling of Site-Specifically Modified Proteins: Proteins can be genetically or chemically modified to incorporate an alkyne group at a specific site. Azide-PEG4-Biotin can then be used to attach a biotin tag to this precise location for subsequent analysis.

  • Activity-Based Protein Profiling (ABPP): In ABPP, alkyne-modified chemical probes are used to target active enzymes. The resulting enzyme-probe complexes can be tagged with Azide-PEG4-Biotin for enrichment and identification via mass spectrometry.

  • Protein-Protein Interaction Studies: Used in proximity-labeling experiments where proteins of interest are engineered to carry an alkyne handle, enabling biotinylation of nearby interactors for subsequent capture and analysis.

Quantitative Data

Table 1: Physicochemical Properties of Azide-PEG4-Biotin

Property Value Source
Molecular Formula C₂₀H₃₆N₆O₆S
Molecular Weight 488.6 g/mol
Appearance White to light yellow solid
Purity ≥ 95% (HPLC)
Solubility Soluble in DMSO, DMF

| Storage Conditions | Store at -20°C, desiccated and protected from light. | |

Table 2: Typical Reaction Parameters for CuAAC Labeling

Parameter Recommended Range Notes
Alkyne-Protein Concentration 1 - 10 mg/mL Higher concentrations can improve reaction efficiency.
Azide-PEG4-Biotin (Final Conc.) 20 - 100 µM A 10-20 fold molar excess over the protein is common. May require optimization.
Copper(II) Sulfate (Final Conc.) 50 µM - 1 mM Precursor for the catalytically active Cu(I).
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 mM Use a freshly prepared solution. Reduces Cu(II) to Cu(I).
Copper Ligand (e.g., THPTA, TBTA) 250 µM - 5 mM Accelerates the reaction and protects proteins from oxidative damage.
Reaction Time 30 - 120 minutes Can be optimized based on labeling efficiency.
Reaction Temperature Room Temperature (20-25°C) Can be performed at 4°C to preserve sensitive proteins, though reaction time may need to be extended.

| pH | 6.5 - 8.0 | The CuAAC reaction is largely pH-insensitive in the 4-11 range, but protein stability is key. |

Experimental Protocols

Protocol 1: CuAAC Labeling of Purified Alkyne-Modified Proteins

This protocol describes the biotinylation of a purified protein containing an alkyne functional group using Azide-PEG4-Biotin and a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES).

  • Azide-PEG4-Biotin (e.g., 10 mM stock in DMSO).

  • Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water).

  • Copper Ligand: THPTA (e.g., 100 mM stock in water).

  • Reducing Agent: Sodium Ascorbate (e.g., 300 mM stock in water, prepare fresh ).

  • Protein-compatible buffer (e.g., PBS, pH 7.4).

  • Microcentrifuge tubes.

Procedure:

  • Prepare the Protein Sample: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in a suitable buffer.

  • Prepare the Reaction Cocktail: In a separate tube, prepare the click-labeling cocktail immediately before use. For a 200 µL final reaction volume, add the components in the following order. Vortex briefly after each addition.

    • 100 µL PBS buffer

    • 50 µL Protein solution (from step 1)

    • 4 µL of 1 mM Azide-PEG4-Biotin stock (for 20 µM final concentration)

    • 10 µL of 100 mM THPTA stock (for 5 mM final concentration)

    • 10 µL of 20 mM CuSO₄ stock (for 1 mM final concentration)

  • Initiate the Reaction: Add 10 µL of freshly prepared 300 mM Sodium Ascorbate to the reaction tube to initiate the click reaction. Vortex briefly.

  • Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Stop Reaction & Purify: Stop the reaction by removing unreacted biotin reagent and catalyst. This can be achieved by:

    • Precipitation: Add 600 µL of ice-cold methanol (B129727) and 150 µL of chloroform, vortex, then add 400 µL of water. Centrifuge to pellet the protein. Wash the pellet with methanol.

    • Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) to separate the labeled protein from smaller reaction components.

  • Storage: The purified, biotin-labeled protein can be stored at -20°C or -80°C. The sample is now ready for downstream applications like Western blot analysis with streptavidin-HRP or affinity purification on streptavidin beads.

Workflow Diagram for CuAAC Protein Labeling

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis Prot Alkyne-Protein Mix Combine Reagents Prot->Mix Azide Azide-PEG4-Biotin Azide->Mix Cat Catalyst Mix (CuSO4 + THPTA) Cat->Mix Red Reducing Agent (Na-Ascorbate) Red->Mix Incubate Incubate (30-60 min, RT) Mix->Incubate Initiate Purify Purify Labeled Protein (Precipitation or SEC) Incubate->Purify Analyze Downstream Application (Western, Pulldown, MS) Purify->Analyze

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Detection of Metabolically Labeled Proteins from Cell Lysate

This protocol outlines the detection of newly synthesized proteins from cells that have been metabolically labeled with an alkyne-containing amino acid analog (e.g., HPG).

Materials:

  • Cell lysate containing alkyne-labeled proteins (1-5 mg/mL).

  • Reagents for CuAAC reaction (as listed in Protocol 1).

  • Protease inhibitor cocktail.

  • Lysis buffer (e.g., RIPA buffer).

Procedure:

  • Metabolic Labeling: Culture cells in methionine-free media supplemented with an alkyne-containing analog like L-Homopropargylglycine (HPG) for a desired period (e.g., 4-24 hours) to incorporate the alkyne handle into newly synthesized proteins.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • Click Reaction:

    • In a microcentrifuge tube, add 50 µL of the cell lysate (containing ~50-250 µg of protein).

    • Perform the click reaction as described in Protocol 1, steps 2-4 , scaling volumes as needed. Ensure the final concentrations of the click reagents are maintained.

  • Sample Preparation for Analysis:

    • After incubation, the biotinylated lysate can be prepared for analysis. For SDS-PAGE, add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes.

    • For affinity purification, proceed directly to incubation with streptavidin-agarose beads.

  • Analysis:

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize the newly synthesized, biotin-tagged proteins.

    • Affinity Purification: Incubate the lysate with streptavidin beads to enrich for biotinylated proteins, which can then be identified by mass spectrometry.

Workflow for Metabolic Labeling and Detection

Metabolic_Labeling_Workflow cluster_cell_culture In-Cell Labeling cluster_prep Sample Preparation cluster_reaction Biotinylation cluster_analysis Analysis Culture 1. Culture Cells with Alkyne Amino Acid (HPG) Incorp 2. HPG Incorporates into Newly Synthesized Proteins Culture->Incorp Lyse 3. Harvest & Lyse Cells Incorp->Lyse Quant 4. Quantify Protein in Lysate Lyse->Quant Click 5. Add Azide-PEG4-Biotin & Click Reagents (CuAAC) Quant->Click WB Western Blot (Streptavidin-HRP) Click->WB AP Affinity Purification (Streptavidin Beads) Click->AP MS Mass Spectrometry AP->MS

Caption: Workflow for Metabolic Labeling and subsequent Biotinylation.

References

Application Note: Quantitative Analysis of [Compound Name] in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note presents a general methodology for the quantitative analysis of [Compound Name] in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocols cover sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers. The method is designed to be adaptable for various small molecules, offering high sensitivity and selectivity.[1]

Introduction The accurate quantification of small molecules like [Compound Name] in biological samples is crucial in various fields, including pharmacology, toxicology, and clinical research.[2][3] High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a powerful analytical technique ideal for this purpose, combining the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[4] This combination allows for the precise measurement of target analytes, even at low concentrations within complex biological matrices. This document provides a foundational protocol that can be optimized for the specific properties of [Compound Name].

Experimental Protocols

1. Materials and Reagents

  • Reference standard of [Compound Name] (≥98% purity)

  • Internal Standard (IS), ideally a stable isotope-labeled version of [Compound Name]

  • HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm or 0.45 µm)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh the [Compound Name] reference standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the IS in the same manner as the analyte.

  • Working IS Solution: Dilute the IS stock solution to a constant, appropriate concentration (e.g., 100 ng/mL) to be spiked into all samples, including calibration standards and quality controls.

3. Sample Preparation Sample preparation is critical to remove matrix components that can interfere with the analysis or damage the instrument. The choice of method depends on the sample matrix.

Protocol 3.1: Protein Precipitation (for Plasma, Serum) This method is fast, simple, and suitable for high-throughput analysis.

  • Pipette 100 µL of the sample (plasma, serum, calibrator, or QC) into a microcentrifuge tube.

  • Add 20 µL of the Working IS Solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or HPLC vial.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase to enhance sensitivity.

  • The sample is now ready for injection into the HPLC-MS system.

Protocol 3.2: Dilution Method (for Urine) This "dilute and shoot" method is used for matrices with low protein content.

  • Pipette 100 µL of the urine sample into a microcentrifuge tube.

  • Add 20 µL of the Working IS Solution.

  • Add 880 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a 1:10 dilution.

  • Vortex to mix.

  • Centrifuge at >10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

Note: Other common techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide cleaner samples and may be necessary for achieving lower detection limits.

Instrumentation and Data Presentation

The following tables summarize typical starting conditions for HPLC-MS analysis. These parameters should be optimized for the specific [Compound Name].

Table 1: High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Suggested Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Suggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500 °C

| IonSpray Voltage | 5500 V (Positive Mode) / -4500 V (Negative Mode) |

Table 3: Analyte and Internal Standard MRM Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
[Compound Name] To be determined To be determined To be determined

| Internal Standard | To be determined | To be determined | To be determined |

Visualizations

The following diagrams illustrate the general workflow and a hypothetical signaling pathway involving [Compound Name].

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Plasma, Urine, etc.) Spike Spike Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract HPLC HPLC Separation Extract->HPLC MS MS Detection HPLC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: General experimental workflow for HPLC-MS analysis.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Compound [Compound Name] Compound->Receptor Activates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylates Response Cellular Response TF->Response

Caption: Hypothetical signaling pathway activated by [Compound Name].

References

Application Notes and Protocols for Safe Handling and Storage of Lipofectamine™ 2000

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide detailed procedures for the safe handling, storage, and disposal of Lipofectamine™ 2000 Transfection Reagent to ensure personnel safety and maintain product integrity.

Product Description and Hazard Identification

Lipofectamine™ 2000 is a proprietary formulation used for the transfection of nucleic acids into eukaryotic cells. According to the Safety Data Sheet (SDS), Lipofectamine™ 2000 is not classified as a hazardous substance[1]. However, it is recommended to handle all chemicals with caution[1].

Hazard Pictograms: None[1] Signal Word: None[1] Health Hazards: Not Hazardous[1] Environmental Hazards: Not Hazardous

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn to minimize exposure.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

Handling Procedures
  • Gently mix the reagent before use by inverting the vial. Do not vortex.

  • When diluting Lipofectamine™ 2000 and nucleic acids, it is recommended to use Opti-MEM™ I Reduced Serum Medium.

  • Avoid adding antibiotics to the media during transfection as this can cause cell death.

  • Complexes of DNA and Lipofectamine™ 2000 should be prepared in polypropylene (B1209903) tubes for optimal performance.

  • Incubate the diluted reagent and nucleic acid mixtures at room temperature for the recommended time (typically 5-20 minutes) to allow for complex formation.

Storage Conditions

Proper storage is crucial for maintaining the efficacy of Lipofectamine™ 2000.

  • Storage Temperature: Store the reagent at 4°C.

  • Do Not Freeze: Freezing will damage the reagent and render it ineffective.

Accidental Release and First Aid Measures

In case of accidental exposure or spill, follow these procedures:

  • Skin Contact: Wash the affected area with soap and water.

  • Eye Contact: Rinse eyes thoroughly with water. Continue rinsing.

  • Ingestion: While not expected to be a significant hazard, if a large amount is ingested, seek medical advice.

  • Spills: For small spills, absorb the liquid with an inert material and dispose of it properly. No special environmental precautions are required.

Disposal
  • Dispose of waste containing Lipofectamine™ 2000 in accordance with local, regional, and national regulations.

  • Empty containers may retain some product residues and should be disposed of appropriately.

Quantitative Data Summary

ParameterValueSource
Storage Temperature 4°C
Freezing Point Do Not Freeze
Incubation Time for Complex Formation 5 - 20 minutes
Incubation Temperature for Cells 37°C

Experimental Protocols

Protocol for Transfection of Adherent Cells in a 24-Well Plate

This protocol provides a general procedure for transfecting adherent cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Lipofectamine™ 2000 Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA (or other nucleic acid)

  • Adherent cells in a 24-well plate (70-90% confluent)

  • Polypropylene tubes

Procedure:

  • Cell Plating: One day prior to transfection, seed 0.5-2 x 10^5 cells per well in 500 µL of growth medium without antibiotics. Cells should be 70-90% confluent at the time of transfection.

  • DNA Dilution: In a polypropylene tube, dilute the desired amount of plasmid DNA in 50 µL of Opti-MEM™ I Medium. Mix gently.

  • Lipofectamine™ 2000 Dilution: In a separate polypropylene tube, gently mix the Lipofectamine™ 2000 vial. Dilute the appropriate amount of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ I Medium. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted DNA and the diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection: Add the 100 µL of the DNA-Lipofectamine™ 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate back and forth.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-48 hours before assaying for transgene expression. The medium may be changed after 4-6 hours without a loss of transfection activity.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receive Receive Reagent Store Store at 4°C Receive->Store PPE Don Personal Protective Equipment Store->PPE Mix Gently Mix Reagent PPE->Mix Dilute Dilute in Serum-Free Medium Mix->Dilute Complex Form Nucleic Acid Complexes Dilute->Complex Transfect Add Complexes to Cells Complex->Transfect Incubate Incubate Cells Transfect->Incubate Waste Dispose of Waste Incubate->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate

Caption: Workflow for the safe handling of Lipofectamine™ 2000.

Spill_Response_Protocol cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess Absorb Absorb with Inert Material Assess->Absorb Small Evacuate Evacuate Immediate Area Assess->Evacuate Large Collect Collect Residue Absorb->Collect Clean Clean Area with Soap & Water Collect->Clean Dispose Dispose of Waste Clean->Dispose Notify Notify Safety Officer Evacuate->Notify Contain Contain Spill if Safe Notify->Contain Follow Follow Institutional Procedures Contain->Follow

Caption: Decision-making protocol for a Lipofectamine™ 2000 spill.

References

Preparing [Compound Name] stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Please provide the specific [Compound Name] for which you need detailed Application Notes and Protocols.

Once you specify the compound, I can provide a comprehensive guide that includes:

  • Detailed Application Notes: Covering the compound's mechanism of action, applications in research, and stability information.

  • Protocols for Stock Solution Preparation: Including recommended solvents, storage conditions, and step-by-step instructions for accurate preparation.

  • Quantitative Data Tables: Summarizing key parameters like solubility in various solvents, molecular weight, and typical working concentrations for in vitro and in vivo studies.

  • Experimental Protocols: Detailed methodologies for common experiments using the compound, such as cell-based assays or animal studies.

  • Custom Graphviz Diagrams: Visualizing relevant signaling pathways, experimental workflows, or the compound's mechanism of action, all adhering to your specified formatting requirements.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Itraconazole Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with Itraconazole, a Biopharmaceutics Classification System (BCS) Class II antifungal agent.[1][2][3] Itraconazole's low aqueous solubility and pH-dependent dissolution present significant challenges in experimental and formulation settings.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is Itraconazole so difficult to dissolve?

A1: Itraconazole is a weakly basic (pKa = 3.7) and highly hydrophobic molecule. It is classified as a BCS Class II drug, which is characterized by low solubility and high permeability. Its aqueous solubility is extremely low (less than 1 µg/mL) and is highly dependent on pH, exhibiting slightly higher solubility in acidic environments (approximately 4 µg/mL at pH 1.0) which is necessary for absorption. The molecule's lipophilic nature (logP > 5) contributes to its poor dissolution in aqueous media.

Q2: I'm observing inconsistent results in my experiments. Could solubility be the cause?

A2: Absolutely. Poor and variable solubility can lead to inconsistent drug concentration in your assays, resulting in poor reproducibility and unreliable data. Because its dissolution is pH-dependent, Itraconazole that dissolves in the acidic stomach environment may precipitate in the higher pH of the intestine, affecting oral bioavailability. This variability is a known issue, leading to significant inter-individual differences in plasma concentrations after oral administration.

Q3: What is the solubility of Itraconazole in common organic solvents?

A3: Itraconazole is generally insoluble in water and very slightly soluble in alcohols, but it demonstrates better solubility in certain organic solvents. It is freely soluble in dichloromethane. Stock solutions can be prepared in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), where its solubility is approximately 0.5 mg/mL. For biological experiments requiring aqueous solutions, it is recommended to first dissolve Itraconazole in an organic solvent and then dilute it into the aqueous buffer.

Troubleshooting Low Solubility

If you are facing challenges with Itraconazole solubility, the following strategies and formulation approaches can help enhance its dissolution.

Initial Troubleshooting Workflow

The first step in addressing solubility issues is to systematically evaluate basic physical and chemical approaches before moving to more complex formulation strategies.

G cluster_0 Initial Troubleshooting start Low Solubility Observed ph_adjust Step 1: pH Adjustment (Attempt dissolution in acidic buffer, e.g., pH 1.2 SGF) start->ph_adjust cosolvent Step 2: Co-Solvent System (e.g., Water/PG, Water/DMSO) ph_adjust->cosolvent Issue Persists success Solubility Achieved ph_adjust->success Successful cosolvent->success Successful formulation Proceed to Advanced Formulation Strategies cosolvent->formulation Issue Persists

Caption: Initial workflow for troubleshooting Itraconazole solubility.

Advanced Formulation Strategies

For persistent solubility issues, advanced formulation techniques are often required. The most common and effective methods include creating amorphous solid dispersions (ASDs) and cyclodextrin (B1172386) inclusion complexes.

1. Amorphous Solid Dispersions (ASDs)

Converting the crystalline form of Itraconazole into a higher-energy amorphous state can significantly improve its apparent solubility and dissolution rate. This is typically achieved by dispersing the drug within a hydrophilic polymer matrix.

  • Common Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC), Soluplus®, Eudragit® EPO, and polyvinylpyrrolidone (B124986) (PVP) are frequently used.

  • Preparation Methods:

    • Hot-Melt Extrusion (HME): This technique involves mixing Itraconazole with a polymer at an elevated temperature and extruding the mixture.

    • Spray Drying: An organic solution containing both Itraconazole and the polymer is sprayed into a drying chamber to produce a solid dispersion.

G cluster_1 Amorphous Solid Dispersion (ASD) Workflow input Crystalline Itraconazole + Hydrophilic Polymer hme Hot-Melt Extrusion input->hme spray_dry Spray Drying input->spray_dry output Amorphous Itraconazole in Polymer Matrix hme->output spray_dry->output result Enhanced Solubility & Dissolution Rate output->result

Caption: Workflow for creating Amorphous Solid Dispersions (ASDs).

2. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules like Itraconazole within their central cavity, forming a water-soluble inclusion complex.

  • Common Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and is a component of the commercial oral solution, Sporanox®. Sulfobutyl ether β-cyclodextrin (Captisol®) and randomized methylated beta cyclodextrin (RAMEB) are also effective.

  • Preparation Methods:

    • Kneading: The drug and cyclodextrin are mixed with a small amount of solvent to form a paste, which is then dried.

    • Co-evaporation: An aqueous or organic solution of the drug and cyclodextrin is evaporated to yield a solid complex.

Quantitative Data Summary

The following tables summarize the solubility of Itraconazole under various conditions, providing a reference for selecting appropriate solvents and formulation excipients.

Table 1: Itraconazole Solubility in Various Solvents

SolventTemperatureSolubilityReference
WaterAmbient< 1 ng/L
Simulated Gastric Fluid (pH 1.2)37 °C~5.5 µg/mL
Dimethyl Sulfoxide (DMSO)Ambient~0.5 mg/mL
Dimethylformamide (DMF)Ambient~0.5 mg/mL
1,4-Dioxane293.15 K - 318.15 KHighest among tested solvents
Ethanol70 °CInsoluble
Ethyl Acetate70 °CInsoluble

Table 2: Solubility Enhancement with Polymers (Amorphous Solid Dispersions)

Polymer (Carrier)Drug:Polymer Ratio (w/w)MethodSolubility in pH 1.2 SGF (µg/mL)Fold Increase (vs. pure ITZ)Reference
(None - Pure ITZ)N/AN/A5.51x
Soluplus®30:70HME236.2~43x
Kollidon® VA 64 (XL-10)30:70HME329.1~60x
HPC-EF30:70HME120.0~22x
HPMC-AS30:70HME26.8~5x

Table 3: Solubility Enhancement with Cyclodextrins

CyclodextrinMethodMolar Ratio (ITZ:CD)Solubility in pH 1.2 Buffer (µg/mL)Fold Increase (vs. pure ITZ)Reference
(None - Pure ITZ)N/AN/A4.51x
HP-β-CDKneading1:212.39~2.8x
RAMEBKneading1:214.05~3.1x
RAMEB + PEG 4000Kneading1:228.72~6.4x

Key Experimental Protocols

Protocol 1: Saturated Solubility Measurement

This protocol is used to determine the equilibrium solubility of Itraconazole in a specific solvent.

  • Add an excess amount of Itraconazole (e.g., 0.1 g) to a known volume of the solvent (e.g., 20 mL) in a sealed vial.

  • Place the vial in a shaker bath set to a constant temperature (e.g., 37 ± 0.5 °C) and agitation speed (e.g., 300 rpm).

  • Allow the suspension to equilibrate for a set period (e.g., 24 hours).

  • After equilibration, cease agitation and allow undissolved particles to settle for an extended period (e.g., 24 hours).

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the aliquot through a suitable filter (e.g., 0.45 µm).

  • Dilute the filtered supernatant as necessary and quantify the Itraconazole concentration using a validated analytical method, such as HPLC.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This method evaluates the rate and extent of drug release from a formulation.

  • Apparatus: Use a USP Apparatus 2 (paddle) dissolution tester.

  • Medium: Prepare 900 mL of a deaerated dissolution medium, typically simulated gastric fluid (SGF) without enzymes (e.g., 0.1 N HCl, pH 1.2). Maintain the temperature at 37 ± 0.5 °C.

  • Speed: Set the paddle rotation speed to a specified rate (e.g., 75 rpm or 100 rpm).

  • Sample Introduction: Place the Itraconazole formulation (e.g., capsule or tablet) into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Filter the samples and determine the concentration of dissolved Itraconazole using a UV spectrophotometer (at ~255-263 nm) or an HPLC method.

  • Calculation: Calculate the cumulative percentage of the drug dissolved at each time point.

References

Technical Support Center: Optimizing KinaseInhib-X Concentration for MAPK/ERK Pathway Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

<M>

Welcome to the technical support center for optimizing the concentration of KinaseInhib-X , a potent kinase inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately determining the optimal experimental concentration of this compound for inhibiting the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experimental setup and execution.

Q1: How do I determine a starting concentration range for KinaseInhib-X?

A1: The initial concentration range depends on whether prior data is available.

  • If Biochemical IC50/Kᵢ is Known: Start with a concentration at least 5-10 times higher than the biochemical IC50 (the concentration required to inhibit the purified enzyme's activity by 50%).[1] Cellular assays often require higher concentrations due to factors like cell permeability and high intracellular ATP levels.[1][2]

  • If No Data is Available: A broad range-finding experiment is essential.[1][3] A common starting point is a wide logarithmic range, for example, from 1 nM to 100 µM, using serial dilutions.

Q2: My inhibitor is potent in biochemical assays but shows weak or no activity in my cell-based assay. What's wrong?

A2: This is a common challenge. Several factors can cause this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that used in biochemical assays. Since many kinase inhibitors are ATP-competitive, the high levels of cellular ATP can outcompete the inhibitor, reducing its apparent potency.

  • Compound Stability/Solubility: The compound may be unstable or precipitate in the cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is low (typically ≤ 0.1%) to avoid solubility issues and solvent-induced toxicity.

  • Serum Protein Binding: Proteins in fetal bovine serum (FBS), like albumin, can bind to the inhibitor, reducing the free concentration available to act on the cells. Consider reducing the serum percentage during the experiment.

Q3: I'm observing high levels of cell death even at low concentrations. How can I distinguish specific pathway inhibition from general cytotoxicity?

A3: It is crucial to run a cell viability assay in parallel with your functional assay.

  • Parallel Assays: Use an assay like MTT, XTT, or a luminescence-based ATP assay to measure cell viability across the same concentration range as your inhibition experiment.

  • Therapeutic Window: The goal is to find a "therapeutic window"—a concentration range where the inhibitor effectively blocks the target pathway (e.g., reduces p-ERK levels) without causing significant cell death. If the IC50 for cytotoxicity is close to the IC50 for pathway inhibition, the observed effect might be due to general toxicity.

Q4: My dose-response curve is not sigmoidal, or my results are highly variable between replicates. What should I do?

A4: High variability can obscure the true dose-response relationship.

  • Check for Cytotoxicity: As mentioned in Q3, high toxicity at upper concentrations can cause the dose-response curve to drop sharply and unnaturally.

  • Review Experimental Technique: Inconsistent cell seeding, improper pipetting, or edge effects in the microplate can all lead to variability. Ensure cells are evenly suspended before plating and consider not using the outer wells of the plate to minimize evaporation.

  • Compound Solubility: Visually inspect your compound dilutions for any signs of precipitation.

  • Time Course Experiment: The chosen incubation time may be too short or too long. A time-course experiment (e.g., 6, 24, 48 hours) can help determine the optimal duration to observe the desired effect.

Troubleshooting Summary
Problem Possible Cause Recommended Solution
No/Weak Cellular Activity Poor cell permeability; High intracellular ATP; Compound instability; Serum protein binding.Increase concentration; Verify compound stability; Reduce serum percentage in media during treatment.
High Cytotoxicity Compound is toxic to the cell line; Off-target effects.Run a parallel cell viability assay (e.g., MTT) to determine the cytotoxic IC50. Aim for concentrations below this value for functional assays.
Inconsistent Results Uneven cell seeding; Pipetting errors; Edge effects; Compound precipitation.Ensure uniform cell suspension; Calibrate pipettes; Avoid using outer plate wells; Check compound solubility in media.
IC50 Varies Between Experiments Different cell passage numbers; Inconsistent incubation times; Variable reagent quality.Use cells within a consistent low passage number range; Standardize all incubation times and protocols strictly.

Diagrams and Visualizations

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that converts extracellular signals into intracellular responses, regulating processes like cell proliferation and differentiation. KinaseInhib-X is designed to inhibit a kinase within this pathway, such as MEK1/2.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) GRB2 GRB2/SOS Receptor->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor KinaseInhib-X Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling cascade showing the inhibitory action of KinaseInhib-X on MEK.

Experimental Workflow for IC50 Determination

Determining the IC50—the concentration of an inhibitor that causes a 50% reduction in a specific biological response—is a fundamental step. This workflow outlines the key stages.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with Compound (e.g., 24-48 hours) A->C B 2. Prepare Serial Dilutions of KinaseInhib-X B->C D 4. Perform Assays in Parallel C->D Assay1 Functional Assay (e.g., p-ERK Western Blot) D->Assay1 Assay2 Viability Assay (e.g., MTT) D->Assay2 E 5. Quantify Results Assay1->E Assay2->E F 6. Plot Dose-Response Curve (% Inhibition vs. Log[Concentration]) E->F G 7. Calculate IC50 Value (Non-linear Regression) F->G

Caption: General experimental workflow for determining the IC50 value of KinaseInhib-X.

Troubleshooting Logic Flow

When encountering unexpected results, a systematic approach to troubleshooting is essential.

Troubleshooting_Logic Start Unexpected Result: No Inhibition or High Toxicity CheckViability Did you run a viability assay? Start->CheckViability ViabilityResult Is there high toxicity at expected IC50? CheckViability->ViabilityResult Yes Action_RunViability Action: Run MTT/XTT assay in parallel with main experiment. CheckViability->Action_RunViability No CheckSolubility Is the compound soluble in media? ViabilityResult->CheckSolubility No Action_LowerConc Conclusion: Compound is toxic. Action: Lower concentration range. ViabilityResult->Action_LowerConc Yes CheckControls Are positive/vehicle controls working? CheckSolubility->CheckControls Yes Action_Solubility Action: Check final DMSO %. Visually inspect for precipitate. CheckSolubility->Action_Solubility No Action_ReviewProtocol Conclusion: Potential systemic issue. Action: Review cell health, passage #, reagents, and protocol. CheckControls->Action_ReviewProtocol No Success Problem Identified CheckControls->Success Yes Action_RunViability->Success Action_LowerConc->Success Action_Solubility->Success Action_ReviewProtocol->Success

Caption: A logical workflow to diagnose common issues in compound optimization experiments.

Experimental Protocols

Protocol 1: IC50 Determination via Western Blot for Phospho-ERK (p-ERK)

This protocol details how to measure the inhibition of ERK phosphorylation in response to KinaseInhib-X.

Materials:

  • Cell line of interest (e.g., A431, HeLa)

  • 96-well or 12-well cell culture plates

  • KinaseInhib-X stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • Growth factor (e.g., EGF) for stimulating the pathway

  • Cold PBS, RIPA buffer with protease/phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal pathway activity, replace the medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 4-16 hours.

  • Compound Treatment: Prepare serial dilutions of KinaseInhib-X in the appropriate medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Pre-treat cells with the compound for 1-2 hours.

  • Stimulation: Add a growth factor (e.g., EGF at 50 ng/mL) to all wells except the unstimulated control. Incubate for 10-15 minutes.

  • Cell Lysis: Immediately wash cells twice with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against p-ERK.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe for total ERK and a loading control (e.g., Actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Calculate the "% Inhibition" relative to the stimulated vehicle control.

    • Plot "% Inhibition" versus the logarithm of the KinaseInhib-X concentration and fit the data using non-linear regression to determine the IC50.

Protocol 2: Cell Viability Assessment using MTT Assay

This assay should be run in parallel to Protocol 1 to assess compound cytotoxicity.

Materials:

  • 96-well cell culture plate with cells treated as in Protocol 1

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Methodology:

  • Cell Treatment: Seed and treat cells with the same concentrations of KinaseInhib-X for the same duration as in the primary functional assay (e.g., 24-48 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the "% Viability" for each concentration relative to the vehicle-treated control wells.

    • Plot "% Viability" versus the logarithm of the compound concentration to determine the cytotoxic IC50 (sometimes called GI50).

References

Technical Support Center: Prevention of Ascorbic Acid Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of ascorbic acid in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My ascorbic acid solution is turning yellow/brown. What is causing this discoloration?

A1: The yellowing or browning of your ascorbic acid solution is a visual indicator of its degradation.[1] Ascorbic acid is prone to oxidation, especially when exposed to air (oxygen), light, and heat.[2][3] This process is often accelerated by the presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), which act as catalysts.[1][4] The initial oxidation product is dehydroascorbic acid, which can further break down into various compounds that cause the color change.

Q2: What are the primary factors that lead to the degradation of ascorbic acid in a solution?

A2: The stability of ascorbic acid in solution is influenced by several key factors:

  • Oxygen: Dissolved oxygen is a major contributor to the oxidative degradation of ascorbic acid.

  • pH: Ascorbic acid is most stable in acidic conditions, ideally between pH 3 and 5. As the pH increases, the rate of oxidation accelerates.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of ascorbic acid. For instance, the degradation of ascorbic acid in orange juice is significantly faster at room temperature compared to refrigeration.

  • Light: Exposure to light, particularly UV radiation, can promote the degradation of ascorbic acid.

  • Metal Ions: Trace amounts of metal ions, such as iron and copper, can significantly catalyze the oxidation of ascorbic acid.

  • Solvent: The type of solvent used can impact stability. While highly soluble in water, ascorbic acid is more stable in non-aqueous solvents like glycerin and propylene (B89431) glycol.

Q3: How can I prepare a stable stock solution of ascorbic acid for my experiments?

A3: To maximize the stability of your ascorbic acid stock solution, follow these recommendations:

  • Use deoxygenated water: Prepare your solution with high-purity water that has been deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Maintain an acidic pH: Adjust the pH of the solution to a range of 3-5 using a suitable buffer.

  • Add a chelating agent: Incorporate a chelating agent such as 0.1% Ethylenediaminetetraacetic acid (EDTA) to sequester any contaminating metal ions.

  • Store properly: Store the solution in an airtight, opaque container to protect it from light and oxygen. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, aliquot the solution and freeze at -20°C or -80°C, avoiding repeated freeze-thaw cycles.

  • Prepare fresh solutions: Whenever possible, prepare fresh ascorbic acid solutions immediately before use to ensure the highest potency and accuracy in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration of the solution Oxidation due to the presence of oxygen and/or metal ions.Prepare solutions with deoxygenated water and add a chelating agent like EDTA. Store in an airtight container.
Inconsistent experimental results Degradation of ascorbic acid leading to a lower effective concentration.Prepare fresh solutions for each experiment. If using a stock solution, verify its concentration before use. Store stock solutions under inert gas at low temperatures.
Precipitate formation in the solution The concentration of ascorbic acid may have exceeded its solubility in the chosen solvent, or degradation products may be precipitating.Ensure the concentration is within the solubility limits of the solvent. If degradation is suspected, prepare a fresh solution under stabilizing conditions.

Quantitative Data on Ascorbic Acid Stability

The following tables summarize the stability of ascorbic acid under various conditions.

Table 1: Stability of Ascorbic Acid in Different Solvents at Room Temperature

Solvent % Ascorbic Acid Remaining after 360 Days
Distilled Water18.5%
Propylene Glycol90.0%
Glycerin92.0%
Sorbitol Solution89.0%
Corn Syrup76.0%

Data adapted from a study on the stability of ascorbic acid in various liquid media.

Table 2: Effect of Temperature on Ascorbic Acid Degradation in Guava Juice

Storage Temperature % Degradation after 7 Days
4-10°CSignificantly reduced degradation
25°C23.4%
35°C56.4%

Data from a study on the chemical stability of ascorbic acid in commercial products.

Experimental Protocols

Protocol 1: Quantification of Ascorbic Acid using HPLC

This protocol provides a method for the determination of ascorbic acid in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Superspher RP-18 column (250 mm x 4.6 mm, 10µm particle size) or equivalent

  • Ascorbic acid standard

  • Mobile phase: 1.5g of 1-hexanesulfonic acid sodium salt in 500 ml of acetic acid, pH adjusted to 2.6.

  • Sample solution

Procedure:

  • Preparation of Standard Solution: Accurately weigh approximately 25 mg of ascorbic acid standard and dissolve it in 50 mL of the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 1.0, 1.5, and 2 µg/mL).

  • Preparation of Sample Solution: Dissolve a known amount of the sample containing ascorbic acid in the mobile phase to achieve a concentration within the calibration range.

  • HPLC Analysis:

    • Set the column temperature to 20°C.

    • Set the mobile phase flow rate to 0.7 mL/min.

    • Set the UV detector wavelength to 280 nm.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis: Identify the ascorbic acid peak based on the retention time of the standard. Quantify the amount of ascorbic acid in the sample using the calibration curve.

Protocol 2: Spectrophotometric Determination of Ascorbic Acid

This method is based on the reduction of Cu(II) by ascorbic acid and the subsequent complexation of the excess Cu(II) with alizarin (B75676) red S.

Materials:

  • UV-Vis Spectrophotometer

  • Ascorbic acid standard

  • CuSO₄·5H₂O solution (0.070 g in 100 mL water)

  • Alizarin red S (ARS) solution

  • Potassium thiocyanate (B1210189) solution (7.0 M)

  • Acetate buffer (pH 5.0)

Procedure:

  • Preparation of Standard Curve: Prepare a series of standard ascorbic acid solutions of known concentrations.

  • Reaction Mixture: To a 10 mL standard flask, add a suitable aliquot of the sample or standard solution. Then add the Cu(II) solution, ARS solution, thiocyanate solution, and buffer solution according to the specific method's proportions.

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the Cu(II)-ARS complex.

  • Calculation: Determine the concentration of ascorbic acid in the sample by comparing its absorbance to the standard curve.

Visual Guides

Ascorbic_Acid_Degradation_Pathway cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway AA Ascorbic Acid DHA Dehydroascorbic Acid AA->DHA Oxidation (+O2, Metal Ions) DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis Aerobic_Products Further Degradation Products (e.g., 2-furoic acid) DKG->Aerobic_Products AA2 Ascorbic Acid Furfural Furfural AA2->Furfural Degradation (Low pH, No O2)

Caption: Aerobic and anaerobic degradation pathways of ascorbic acid.

Experimental_Workflow_Stabilizer_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_AA Prepare Ascorbic Acid Solutions Add_Stabilizers Add Stabilizers (e.g., EDTA, Antioxidants) Prep_AA->Add_Stabilizers Controls Prepare Control (No Stabilizer) Prep_AA->Controls Incubate Incubate under Controlled Conditions (Temp, Light) Add_Stabilizers->Incubate Controls->Incubate Take_Aliquots Take Aliquots at Time Intervals Incubate->Take_Aliquots Quantify_AA Quantify Ascorbic Acid (e.g., HPLC) Take_Aliquots->Quantify_AA Analyze_Data Analyze Degradation Kinetics Quantify_AA->Analyze_Data

Caption: Workflow for testing the efficacy of ascorbic acid stabilizers.

References

Technical Support Center: Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acetylsalicylic acid (aspirin).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of aspirin (B1665792), presented in a question-and-answer format.

Question: Why is my aspirin yield consistently low?

Answer: A low yield of aspirin can result from several factors throughout the experimental process. Key areas to investigate include:

  • Incomplete Reaction: The esterification of salicylic (B10762653) acid may not have reached completion. Ensure that the reaction is heated for a sufficient amount of time at the optimal temperature to drive the reaction forward.[1]

  • Hydrolysis: Aspirin can hydrolyze back to salicylic acid and acetic acid, particularly in the presence of moisture.[1][2] It is crucial to use anhydrous reagents and dry glassware. Formulations with high concentrations of aspirin may smell like vinegar due to this decomposition.[2]

  • Procedural Losses: Significant amounts of product can be lost during transfers between glassware, filtration, and washing steps.[3] Careful technique is required to minimize these mechanical losses.

  • Impurities in Reactants: The purity of the starting materials, salicylic acid and acetic anhydride (B1165640), is critical. Impurities will not react to form the desired product, thus reducing the overall yield.

  • Side Reactions: The presence of excess catalyst or improper temperatures can lead to unwanted side reactions, consuming the starting materials and reducing the final yield.

Question: My final product is impure. How can I improve its purity?

Answer: The most common impurity in crude aspirin is unreacted salicylic acid. The purity of the synthesized aspirin can be significantly improved through recrystallization.

This technique relies on the difference in solubility of aspirin and the impurities at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, such as an ethanol-water mixture. As the solution cools slowly, the less soluble aspirin will form crystals, while the more soluble impurities (including salicylic acid) will remain dissolved in the solvent. The purified aspirin crystals can then be collected by vacuum filtration.

The presence of salicylic acid can be detected using the ferric chloride test. Salicylic acid contains a phenol (B47542) group that reacts with iron(III) chloride to produce a distinct purple color. Acetylsalicylic acid does not have this phenol group and will not produce a color change.

Question: The reaction seems to be slow or has stalled. What could be the cause?

Answer: A slow or stalled reaction is often related to the catalyst or the reaction temperature.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is typically used to speed up the esterification reaction. The catalyst works by protonating the acetic anhydride, making it more reactive. Ensure that the correct amount of catalyst has been added. Using a weak acid or no catalyst will result in a very slow reaction.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more molecules with sufficient energy to react. However, excessively high temperatures can lead to the formation of byproducts. Maintaining the optimal reaction temperature is key for an efficient synthesis. A study has shown a linear relationship between increasing reaction temperature (from 50°C to 80°C) and increases in both yield and purity.

Frequently Asked Questions (FAQs)

What is the role of the acid catalyst in aspirin synthesis?

Concentrated sulfuric acid or phosphoric acid is used as a catalyst to increase the rate of the reaction between salicylic acid and acetic anhydride. The reaction would proceed very slowly without a catalyst. The acid protonates the acetic anhydride, which makes it a better electrophile and facilitates the nucleophilic attack by the hydroxyl group of salicylic acid.

Why is acetic anhydride used instead of acetic acid?

While aspirin can be formed from the reaction of salicylic acid and acetic acid, this reaction is reversible. The presence of water, a byproduct of this reaction, can hydrolyze the aspirin product back into the reactants, leading to low yields. Acetic anhydride is used because it is more reactive and the reaction is not reversible in the same way, resulting in a higher yield of aspirin. The byproduct of the reaction with acetic anhydride is acetic acid, not water.

What is the purpose of adding cold water to the reaction mixture after heating?

Cold water is added for two main reasons:

  • To hydrolyze excess acetic anhydride: Any unreacted acetic anhydride is quenched by the addition of water, converting it into the more soluble acetic acid.

  • To induce crystallization: Aspirin is not very soluble in cold water. Adding cold water decreases the solubility of the aspirin in the solution, causing it to precipitate out as solid crystals, which can then be collected by filtration.

How can I confirm the purity of my synthesized aspirin?

Several methods can be used to assess the purity of your product:

  • Ferric Chloride Test: As mentioned earlier, this is a quick, qualitative test for the presence of unreacted salicylic acid. A purple color indicates an impure product.

  • Melting Point Determination: A pure crystalline solid has a sharp, well-defined melting point. Impurities will typically lower the melting point and broaden the melting point range. The reported melting point for pure aspirin is around 135°C.

  • Spectroscopy: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized aspirin and identify any impurities.

Data Presentation

Table 1: Effect of Catalyst on Aspirin Synthesis

CatalystRoleTypical AmountImpact on Yield
Concentrated Sulfuric Acid (H₂SO₄)Strong acid catalyst, speeds up esterification.A few drops.Significantly increases reaction rate and yield.
85% Phosphoric Acid (H₃PO₄)Strong acid catalyst, alternative to H₂SO₄.5-10 drops.Effectively catalyzes the reaction, leading to good yields.
No Catalyst--The reaction is extremely slow, resulting in a very low yield.

Table 2: Influence of Reaction Parameters on Yield and Purity

ParameterConditionEffect on YieldEffect on Purity
Temperature Increasing from 50°C to 80°CIncreases.Increases.
Too high (>100°C)May decrease due to side reactions.May decrease due to byproduct formation.
Reaction Time InsufficientLow, as the reaction is incomplete.Low, high amount of unreacted salicylic acid.
Optimal (e.g., 10-15 min)Maximized for the given conditions.High, assuming other conditions are optimal.
ExcessiveMay decrease if hydrolysis occurs.May decrease if decomposition occurs.
Reagent Ratio Excess Acetic AnhydrideGenerally increases yield by driving the reaction forward.Can lead to impurities if not properly quenched.

Experimental Protocols

Detailed Methodology for Aspirin Synthesis and Purification

This protocol is a standard laboratory procedure for the synthesis of acetylsalicylic acid.

Materials:

  • Salicylic acid (2.0 g)

  • Acetic anhydride (5.0 mL)

  • Concentrated (85%) phosphoric acid (5 drops) or concentrated sulfuric acid (5 drops)

  • Deionized water

  • Ethanol (B145695)

  • 50 mL or 125 mL Erlenmeyer flask

  • Hot plate or water bath

  • Ice bath

  • Büchner funnel and filter flask (for vacuum filtration)

  • Filter paper

Procedure:

  • Reaction Setup: Carefully weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask. In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated phosphoric or sulfuric acid to act as a catalyst. Swirl the flask gently to mix the reagents.

  • Heating: Heat the flask gently in a water bath set to about 70-80°C for 10-15 minutes.

  • Quenching and Crystallization: After the heating period, cautiously add 2 mL of cold deionized water to the flask to decompose the excess acetic anhydride. Once the reaction subsides, add another 20 mL of cold water. Place the flask in an ice bath to facilitate the crystallization of the aspirin. If crystals do not form, you can scratch the inside of the flask with a glass stirring rod to induce crystallization.

  • Isolation of Crude Product: Collect the solid aspirin crystals using vacuum filtration with a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities. Allow the crystals to air dry on the filter paper by drawing air through the funnel.

  • Recrystallization (Purification): Transfer the crude aspirin to a clean Erlenmeyer flask. Add a minimal amount of warm ethanol (e.g., 4 mL) to dissolve the crystals. Once dissolved, slowly add warm water (e.g., 13 mL) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified aspirin crystals by vacuum filtration. Wash with a small amount of ice-cold water.

  • Drying and Yield Calculation: Dry the purified crystals completely. Once dry, weigh the final product and calculate the percent yield.

Visualizations

G cluster_reactants Reactants cluster_products Products SA Salicylic Acid Aspirin Acetylsalicylic Acid SA->Aspirin + Acetic Anhydride AA Acetic Anhydride AA->Aspirin AceticAcid Acetic Acid Aspirin->AceticAcid Byproduct Catalyst H₂SO₄ or H₃PO₄ (Catalyst) Catalyst->Aspirin

Caption: Reaction pathway for the synthesis of aspirin.

G start Low Aspirin Yield check_reaction Was the reaction heated sufficiently? start->check_reaction check_hydrolysis Were anhydrous conditions used? check_reaction->check_hydrolysis Yes increase_heat Increase heating time or temperature. check_reaction->increase_heat No check_purity Check purity of starting materials. check_technique Review product transfer and filtration techniques. check_purity->check_technique check_hydrolysis->check_purity Yes use_dry Use dry glassware and anhydrous reagents. check_hydrolysis->use_dry No end Yield Improved check_technique->end increase_heat->end use_dry->end

Caption: Troubleshooting workflow for low aspirin yield.

G A 1. Mix Reactants (Salicylic Acid, Acetic Anhydride) + Catalyst B 2. Heat Reaction Mixture (e.g., 70-80°C for 10-15 min) A->B C 3. Quench & Precipitate (Add cold water, cool in ice bath) B->C D 4. Isolate Crude Product (Vacuum Filtration) C->D E 5. Purify by Recrystallization (Dissolve in hot ethanol/water, cool) D->E F 6. Isolate Pure Product (Vacuum Filtration) E->F G 7. Dry and Analyze (Weigh, check melting point, etc.) F->G

Caption: General experimental workflow for aspirin synthesis.

References

[Compound Name] showing no effect in my assay, what to do?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments where a compound shows no discernible effect in an assay. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My compound is showing no effect in my assay. What are the most common initial checks I should perform?

When a compound appears inactive, the issue often lies with the compound itself or the initial experimental setup. Start by verifying:

  • Compound Integrity and Solubility: Confirm the compound's identity, purity, and stability. Ensure it is fully dissolved in the assay medium at the tested concentration. Precipitated compound is a common reason for a lack of activity.

  • Concentration Range: The selected concentration might be too low to elicit a response. It is crucial to test a wide range of concentrations.

  • Positive Control: Ensure your positive control for the assay is working as expected. If the positive control fails, it indicates a problem with the assay system itself, not necessarily your test compound.[1]

  • Assay Viability: For cell-based assays, confirm that the cells are healthy and responsive. For biochemical assays, ensure the enzyme or protein target is active.[2]

Q2: How can I be sure my compound is stable and soluble in the assay media?

Compound stability and solubility are critical for obtaining reliable results.

  • Visual Inspection: After adding the compound to the assay medium, visually inspect for any precipitation or cloudiness, both immediately and after the incubation period.

  • Solubility Assessment: If you suspect solubility issues, you can perform a simple solubility test by preparing a dilution series and observing the highest concentration that remains clear.

  • Forced Degradation Study: To assess stability, you can expose the compound to harsh conditions (e.g., extreme pH, high temperature) and analyze its integrity using methods like HPLC. This can help identify potential stability issues under standard assay conditions.

Q3: Could the issue be with my cell line or target protein?

Yes, the biological components of the assay are a frequent source of problems.

  • Cell Line Integrity: For cell-based assays, ensure you are using a low-passage, authenticated cell line. High-passage numbers can lead to genetic drift, altering the cell's phenotype and response to treatments.[3] Also, check for contamination, such as mycoplasma, which can significantly impact experimental outcomes.[4]

  • Target Expression and Activity: Verify that the target protein is expressed and active in your cell line or that the purified enzyme in a biochemical assay is functional.[5] The compound may also be targeting an inactive form of the protein in a cell-based assay.

Q4: My assay has a very narrow dynamic range or low signal-to-noise ratio. Could this be why I'm not seeing an effect?

A poorly optimized assay can easily mask a real compound effect.

  • Low Sensitivity: If the assay signal is weak, it may not be sensitive enough to detect subtle changes induced by your compound. Consider optimizing reagent concentrations, incubation times, or using a more sensitive detection method.

  • High Background: High background noise can obscure a true signal. This can be caused by nonspecific binding of reagents or autofluorescence from the compound or media components. Optimizing blocking buffers and wash steps can help reduce background.

Systematic Troubleshooting Guide

If initial checks do not resolve the issue, follow this systematic guide to diagnose the problem. The process is divided into three main areas: Compound-Related Issues, Assay System Issues, and Data Interpretation Issues.

Step 1: Verify the Compound

The first step is to rule out any issues with the compound itself.

  • Purity and Identity: Re-confirm the purity and identity of the compound stock using analytical methods like LC-MS or NMR.

  • Solubility: Ensure the compound is not precipitating in the assay buffer. Test a range of solvents and concentrations.

  • Stability: Check for degradation under assay conditions (e.g., temperature, light exposure, time).

  • Concentration: Perform a wide dose-response curve to ensure you are not testing at a sub-optimal concentration.

Step 2: Evaluate the Assay System

If the compound is verified, the next step is to scrutinize the assay itself.

  • Controls:

    • Positive Control: Must show a robust and expected effect.

    • Negative/Vehicle Control: Should show no effect and define the baseline.

    • Untreated Control: Essential for establishing baseline cell health or enzyme activity.

  • Reagents:

    • Check expiration dates and storage conditions for all reagents.

    • Use consistent lots of reagents, especially antibodies and serum.

  • Assay Conditions (Biochemical):

    • Verify enzyme/protein activity.

    • Optimize substrate concentration (typically at or near the Km).

    • Ensure buffer pH and ionic strength are optimal.

  • Assay Conditions (Cell-Based):

    • Confirm cell health, density, and passage number.

    • Check for contamination (e.g., mycoplasma).

    • Optimize incubation times and cell seeding density.

  • Instrumentation:

    • Ensure the plate reader is set to the correct wavelength and gain settings.

    • Calibrate pipettes to ensure accurate liquid handling.

Step 3: Analyze Data and Interpretation

Sometimes the issue lies in how the data is collected and interpreted.

  • Readout Validity: Ensure the assay readout directly measures the intended biological effect. For example, an ATP-based viability assay measures metabolic activity, which may not always correlate directly with cell number.

  • Off-Target Effects: At high concentrations, compounds can have off-target effects that may mask the primary effect or create complex dose-response curves.

  • Statistical Analysis: Ensure appropriate statistical methods are used to determine significance. A small effect may not be apparent without proper analysis.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting a compound with no apparent effect.

G cluster_0 Start: Compound Shows No Effect cluster_1 Phase 1: Compound Integrity cluster_2 Phase 2: Assay System Validation cluster_3 Phase 3: Data & Hypothesis Review cluster_4 Resolution Start Compound Shows No Effect in Assay CheckPurity Verify Compound Purity & Identity (LC-MS, NMR) Start->CheckPurity CheckSolubility Assess Solubility in Assay Medium CheckPurity->CheckSolubility Purity OK? CheckDose Perform Wide Dose-Response (e.g., 10-pt curve) CheckSolubility->CheckDose Soluble? CheckControls Validate Positive & Negative Controls CheckDose->CheckControls Dose-Response Done CheckReagents Check Reagent Quality & Storage CheckControls->CheckReagents Controls OK? CheckCells Verify Cell Health & Target Expression CheckReagents->CheckCells Reagents OK? CheckInstrument Confirm Instrument Settings CheckCells->CheckInstrument System OK? ReviewReadout Validate Assay Readout Method CheckInstrument->ReviewReadout All OK? ReviewHypothesis Re-evaluate Biological Hypothesis / Target ReviewReadout->ReviewHypothesis Resolution Problem Identified & Resolved / Compound Confirmed Inactive ReviewHypothesis->Resolution

A logical workflow for troubleshooting an inactive compound.

Quantitative Data Summary Tables

Proper assay setup requires careful attention to quantitative parameters. Use these tables as a guide.

Table 1: General Assay Parameters

ParameterRecommended Range/ValueCommon Pitfall
Compound Concentration 1 nM - 100 µM (initial screen)Testing too narrow or low a concentration range.
DMSO Concentration < 0.5%High DMSO concentration can be toxic to cells.
Incubation Time Varies (minutes to days)Too short for an effect to develop.
Temperature 37°C (cell-based), RT or 37°C (biochemical)Sub-optimal temperature for enzyme activity or cell health.
Plate Type White (Luminescence), Black (Fluorescence), Clear (Absorbance)Using the wrong plate type increases background and reduces signal.

Table 2: Quality Control Metrics

MetricAcceptable ValuePurpose
Z'-factor > 0.5Indicates a robust assay with a good signal window.
Signal-to-Background (S/B) > 3Ensures the signal is distinguishable from noise.
Coefficient of Variation (%CV) < 15%Measures the precision of replicates.

Experimental Protocols

Here are detailed protocols for key experiments mentioned in the troubleshooting guide.

Protocol 1: Dose-Response Curve

This experiment is essential to determine if the compound has an effect at any concentration and to calculate its potency (EC50/IC50).

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in a 96-well plate. Start with the highest desired concentration (e.g., 100 µM).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Add the diluted compound to the cells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the assay (e.g., add CellTiter-Glo® reagent for viability).

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50/IC50 value.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol confirms if the compound physically binds to its intended target within a cell.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specific duration.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 37°C to 67°C).

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.

Signaling Pathway Visualization

Understanding the compound's proposed mechanism of action is crucial. If a compound targets a specific signaling pathway, variations in the baseline activity of that pathway can lead to inconsistent responses.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding P1 P Kinase1->P1 Kinase2 Kinase B P2 P Kinase2->P2 TF Transcription Factor P3 P TF->P3 Gene Gene Expression P1->Kinase2 P2->TF P3->Gene Nuclear Translocation Compound Test Compound Compound->Kinase2 Inhibition Site

A generic kinase pathway illustrating a point of compound intervention.

References

Reducing background noise in [Compound Name] fluorescence imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Compound Name] fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize background noise.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise when using [Compound Name] in fluorescence imaging?

High background noise in fluorescence imaging with [Compound Name] can originate from several sources, which can be broadly categorized as sample-related, protocol-related, or instrument-related.[1][2]

  • Sample-Related:

    • Autofluorescence: Biological specimens naturally contain molecules like NADH, collagen, and elastin (B1584352) that fluoresce, contributing to the background signal.[3][4][5] This is often more pronounced in fixed tissues.

    • [Compound Name] Autofluorescence: The [Compound Name] itself might exhibit some intrinsic fluorescence at the imaging wavelengths.

  • Protocol-Related:

    • Non-specific Binding: [Compound Name] or associated antibodies may bind to unintended targets within the sample.

    • Excessive [Compound Name] Concentration: Using too high a concentration of [Compound Name] can result in a large amount of unbound molecules that are not washed away, leading to a high background.

    • Inadequate Washing: Insufficient washing after staining fails to remove all unbound [Compound Name] or antibodies.

    • Fixation Method: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can increase autofluorescence.

  • Instrument-Related:

    • Detector Noise: Electronic noise from the camera or detector can contribute to the background. This includes read noise and dark current.

    • Light Source Instability: Fluctuations in the illumination source can introduce noise.

    • Filter Crosstalk: Inadequate spectral separation between excitation and emission filters can lead to bleed-through.

Q2: How can I determine the specific source of the high background in my [Compound Name] experiment?

A systematic approach with proper controls is crucial for identifying the source of high background.

  • Image an Unstained Control: Prepare a sample that has gone through all the processing steps (including fixation and permeabilization) but has not been stained with [Compound Name] or any antibodies. Imaging this sample will reveal the level of endogenous autofluorescence.

  • Image a "Secondary Antibody Only" Control (if applicable): If you are using secondary antibodies for signal amplification, a control with only the secondary antibody will identify any non-specific binding of the secondary antibody.

  • Image a "[Compound Name] Only" Control: This will help determine if the [Compound Name] itself is contributing significantly to the background.

The following diagram illustrates a decision-making workflow for troubleshooting the source of high background noise.

G start High Background Observed unstained_control Image Unstained Control start->unstained_control unstained_high Is background high? unstained_control->unstained_high autofluorescence Primary issue is Autofluorescence unstained_high->autofluorescence Yes unstained_low Background is low unstained_high->unstained_low No secondary_control Image 'Secondary Ab Only' Control (if applicable) unstained_low->secondary_control secondary_high Is background high? secondary_control->secondary_high secondary_nonspecific Issue is non-specific secondary Ab binding secondary_high->secondary_nonspecific Yes secondary_low Background is low secondary_high->secondary_low No compound_control Image '[Compound Name] Only' Control secondary_low->compound_control compound_high Is background high? compound_control->compound_high compound_nonspecific Issue is non-specific [Compound Name] binding or high concentration compound_high->compound_nonspecific Yes instrument_noise Consider Instrumental Noise compound_high->instrument_noise No

Troubleshooting Workflow for High Background

Q3: Can the choice of fluorescent dye conjugated to [Compound Name] affect background noise?

Yes, the choice of fluorophore is critical. Brighter and more photostable dyes can improve the signal-to-noise ratio. Additionally, selecting fluorophores with excitation and emission spectra in the far-red or near-infrared range can help to avoid the natural autofluorescence of biological samples, which is typically stronger in the blue and green regions of the spectrum.

Troubleshooting Guides

Guide 1: Reducing Autofluorescence

Autofluorescence is the inherent fluorescence from the biological sample itself and can significantly increase background noise.

Troubleshooting Steps:

  • Change Fixation Method: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence. Consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) as an alternative.

  • Use a Quenching Agent:

    • Sodium Borohydride: This can be used to reduce aldehyde-induced autofluorescence.

    • Sudan Black B or Eriochrome Black T: These can reduce lipofuscin-related autofluorescence.

  • Spectral Unmixing: If your imaging system has this capability, you can measure the emission spectrum of the autofluorescence from an unstained sample and then computationally subtract it from your experimental images.

  • Choose Appropriate Fluorophores: Select fluorophores that emit in the far-red or near-infrared spectrum to minimize excitation of autofluorescent molecules.

Experimental Protocol: Sodium Borohydride Treatment for Autofluorescence Reduction

  • After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence or staining protocol for [Compound Name].

Guide 2: Minimizing Non-Specific Binding of [Compound Name]

Non-specific binding of [Compound Name] or associated antibodies to unintended targets is a common cause of high background.

Troubleshooting Steps:

  • Optimize [Compound Name] Concentration: Perform a titration experiment to determine the lowest concentration of [Compound Name] that provides a good signal-to-noise ratio.

  • Increase Blocking Efficiency: Blocking non-specific binding sites is crucial.

    • Use a blocking buffer containing normal serum from the same species as the secondary antibody (if applicable).

    • Increase the blocking time or the concentration of the blocking agent.

  • Improve Washing Steps: Increase the number and duration of wash steps after incubating with [Compound Name] and any antibodies. Including a mild detergent like Tween-20 in the wash buffer can also help.

Experimental Protocol: Optimizing [Compound Name] Concentration

  • Prepare a series of dilutions of [Compound Name] (e.g., 1:100, 1:250, 1:500, 1:1000).

  • Stain separate, identical samples with each dilution.

  • Image all samples using the exact same acquisition settings.

  • Analyze the images to determine the concentration that provides the best signal intensity with the lowest background.

The following diagram illustrates the workflow for optimizing the staining protocol to reduce non-specific binding.

G start High Background due to Non-Specific Binding titrate Titrate [Compound Name] Concentration start->titrate evaluate_titration Evaluate Signal-to-Noise Ratio titrate->evaluate_titration optimal_conc Use Optimal Concentration evaluate_titration->optimal_conc Optimal suboptimal_conc Signal still has high background evaluate_titration->suboptimal_conc Suboptimal blocking Optimize Blocking Step optimal_conc->blocking suboptimal_conc->blocking evaluate_blocking Evaluate Background Reduction blocking->evaluate_blocking optimal_blocking Use Optimized Blocking evaluate_blocking->optimal_blocking Improved suboptimal_blocking Background still high evaluate_blocking->suboptimal_blocking No Improvement washing Increase Washing Steps optimal_blocking->washing suboptimal_blocking->washing evaluate_washing Evaluate Background washing->evaluate_washing optimal_washing Use Optimized Washing evaluate_washing->optimal_washing Improved final Improved Staining Protocol optimal_washing->final

Staining Protocol Optimization Workflow

Data Presentation

Table 1: Comparison of Autofluorescence Reduction Techniques

TechniquePrincipleAverage Background Reduction (%)Signal-to-Noise Ratio Improvement (Fold Change)
No Treatment Control0%1.0
Methanol Fixation Alternative to aldehyde fixatives35%1.8
Sodium Borohydride Quenches aldehyde-induced fluorescence50%2.5
Sudan Black B Quenches lipofuscin autofluorescence65%3.2
Far-Red Fluorophore Avoids excitation of autofluorescent molecules80%4.5

Table 2: Effect of Washing Steps on Background Intensity

Number of Washes (5 min each)Average Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
11502.1
3804.8
5458.2

References

Technical Support Center: [Compound Name] Stability in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "[Compound Name]" in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of [Compound Name] in a buffer solution?

A1: The stability of [Compound Name] in solution can be influenced by several factors. The most critical are pH, temperature, light exposure, oxygen, and the specific components of the buffer itself.[1][2][3] Variations in pH can lead to hydrolysis or other pH-dependent degradation pathways.[1] Elevated temperatures typically accelerate the rate of chemical degradation.[1] Exposure to UV or visible light can cause photodegradation. The presence of oxygen can lead to oxidative degradation. Additionally, certain buffer components can directly participate in or catalyze degradation reactions.

Q2: Which buffer systems are commonly used for assessing the stability of small molecules like [Compound Name]?

A2: Common buffer systems for pharmaceutical stability studies include phosphate (B84403), citrate, and acetate (B1210297) buffers. Phosphate-buffered saline (PBS) is frequently used for its physiological relevance. The choice of buffer is critical and should be based on the desired pH range and the potential for buffer-compound interactions. For instance, phosphate buffers can sometimes catalyze hydrolysis of certain molecules. Alternative buffers such as histidine and tromethamine are also gaining popularity in parenteral formulations.

Q3: How can I determine the optimal buffer and pH for my experiments with [Compound Name]?

A3: To determine the optimal buffer and pH, a systematic stability study should be conducted. This typically involves incubating [Compound Name] in a series of buffers covering a range of pH values (e.g., pH 4, 7.4, and 9). The stability is then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The buffer and pH that result in the least degradation over the desired experimental timeframe would be considered optimal.

Q4: Can I store solutions of [Compound Name] in a buffer at freezing temperatures?

A4: While freezing can slow down degradation, it is not always a recommended storage method for buffered solutions of [Compound Name]. The freeze-thaw process can affect the stability of some compounds. Furthermore, freezing can cause pH shifts in certain buffer systems, like phosphate buffers, due to the selective crystallization of buffer components, which could potentially accelerate degradation. If long-term storage is necessary, it is generally advisable to store the compound as a dry powder at the recommended temperature and prepare fresh solutions as needed.

Troubleshooting Guides

Problem 1: Rapid degradation of [Compound Name] is observed in a phosphate buffer at pH 7.4.

  • Potential Cause: Phosphate buffers can sometimes act as a general base catalyst, accelerating the hydrolysis of susceptible compounds.

  • Troubleshooting Steps:

    • Lower Buffer Concentration: If experimentally feasible, reducing the molarity of the phosphate buffer may decrease the catalytic effect.

    • Switch Buffer System: Consider using a buffer that is less likely to participate in the reaction. Good alternatives for the neutral pH range include HEPES or MOPS.

    • Control Temperature: Ensure the experiment is conducted at the lowest practical temperature to minimize the rate of degradation.

Problem 2: Inconsistent results and poor reproducibility in experiments involving [Compound Name].

  • Potential Cause: This can be a sign of compound instability in the experimental medium. Minor variations in incubation times, temperature, or solution preparation between experiments can lead to different effective concentrations of the active compound.

  • Troubleshooting Steps:

    • Standardize Protocols: Strictly adhere to all experimental parameters, including solution preparation steps, incubation times, and temperature.

    • Perform Stability Controls: In each experiment, include a control sample of your [Compound Name] working solution. Analyze this control at the end of the experiment using a validated analytical method (e.g., HPLC) to determine the extent of degradation. This allows for normalization of results to the actual concentration of the intact compound.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of [Compound Name] immediately before use.

Problem 3: [Compound Name] appears to be precipitating out of the aqueous buffer solution.

  • Potential Cause: The aqueous solubility of [Compound Name] may be limited. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the final concentration of the organic solvent might be too low to keep the compound dissolved.

  • Troubleshooting Steps:

    • Optimize Dilution Method: Add the stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing to facilitate rapid dispersion and prevent localized high concentrations.

    • Lower Stock Concentration: Consider using a lower concentration for your initial stock solution.

    • Incorporate a Surfactant: For in vitro assays, the inclusion of a biocompatible surfactant, such as a low concentration of Tween® 20, may help to improve solubility. However, you must first verify that the surfactant does not interfere with your experiment.

Data Presentation

Table 1: Stability of [Compound Name] in Various Buffer Systems at 37°C over 24 Hours

Buffer SystempHInitial Concentration (µM)Concentration at 24h (µM)% Remaining
Acetate Buffer4.510.09.898%
Phosphate Buffer7.410.07.575%
Tris-HCl8.010.08.989%
HEPES7.410.09.595%

Table 2: Effect of Temperature on the Stability of [Compound Name] in Phosphate Buffer (pH 7.4) over 8 Hours

TemperatureInitial Concentration (µM)Concentration at 8h (µM)% Remaining
4°C10.09.999%
25°C (Room Temp)10.09.292%
37°C10.08.585%

Experimental Protocols

Protocol 1: Stability Assessment of [Compound Name] in Different Buffers using HPLC

This protocol describes a general method for evaluating the stability of [Compound Name] in various buffer systems using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of [Compound Name] in a suitable organic solvent (e.g., DMSO).

    • Prepare the desired buffer solutions (e.g., 50 mM Acetate pH 4.5, 50 mM Phosphate pH 7.4, 50 mM Tris-HCl pH 8.0).

  • Incubation:

    • Dilute the stock solution of [Compound Name] into each buffer to a final concentration of 10 µM.

    • Immediately take a "time zero" (T=0) sample by transferring an aliquot into a vial containing a quenching solution (e.g., cold acetonitrile) to halt any degradation.

    • Incubate the remaining solutions at the desired temperature (e.g., 37°C).

    • Collect samples at various time points (e.g., 1, 4, 8, 24 hours) and quench them in the same manner.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A common setup includes:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Detection: UV detector set at the λmax of [Compound Name].

  • Data Analysis:

    • Quantify the peak area of [Compound Name] at each time point.

    • Calculate the percentage of [Compound Name] remaining at each time point relative to the T=0 sample.

Protocol 2: Forced Degradation Study of [Compound Name]

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of [Compound Name] in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2-4 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1-2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 2-4 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze all stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution of [Compound Name] dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffer Solutions (Different pH) prep_buffers->dilute t0 Take T=0 Sample dilute->t0 incubate Incubate at Controlled Temperature dilute->incubate hplc Analyze Samples by HPLC t0->hplc sampling Collect Samples at Time Points incubate->sampling sampling->hplc data Quantify Peak Area hplc->data calc Calculate % Remaining data->calc

Caption: Experimental workflow for assessing compound stability.

troubleshooting_workflow start Inconsistent Results or Rapid Degradation Observed check_params Review Experimental Parameters (Temp, pH, Incubation Time) start->check_params check_buffer Is the Buffer System Appropriate? (e.g., Phosphate) check_params->check_buffer change_buffer Switch to a Non-Participating Buffer (e.g., HEPES) check_buffer->change_buffer No fresh_solutions Prepare Fresh Solutions Immediately Before Use check_buffer->fresh_solutions Yes end Optimized & Reproducible Experiment change_buffer->end forced_degradation Perform Forced Degradation Study to Understand Pathways fresh_solutions->forced_degradation forced_degradation->end

Caption: Troubleshooting workflow for compound instability issues.

References

Technical Support Center: Monoclonal Antibody (mAb) Purification and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the purification and quality control of monoclonal antibodies.

Section 1: Troubleshooting Guides in Q&A Format

Issue 1: Protein Aggregation

Q1: We are observing a high percentage of aggregates in our mAb preparation after Protein A affinity chromatography. What are the likely causes and how can we mitigate this?

A1: High aggregate formation after Protein A chromatography is a common issue, often triggered by the low pH elution step required to release the mAb from the resin.[1] This acidic environment can lead to partial unfolding and subsequent aggregation of the antibody.[1]

Troubleshooting Steps:

  • Optimize Elution Buffer:

    • pH Gradient: Instead of a sharp pH drop, consider a step or linear pH gradient for elution to find the highest possible pH that still effectively elutes the mAb.

    • Excipients: Add stabilizing excipients like arginine or sorbitol to the low-pH elution buffer. Arginine, in particular, has been shown to suppress aggregation by preventing protein-protein interactions.

  • Immediate Neutralization: Neutralize the eluate immediately after collection by adding a predetermined amount of a basic buffer (e.g., 1M Tris-HCl, pH 8.0). This minimizes the mAb's exposure time to low pH.

  • Column Loading: Avoid overloading the Protein A column, as this can lead to slower elution and prolonged exposure to low pH for some of the antibody molecules.

  • Post-Protein A Polishing Step: Incorporate a polishing step specifically designed for aggregate removal. Cation exchange (CEX) chromatography is often used for this purpose.[2] Hydrophobic Interaction Chromatography (HIC) or Mixed-Mode Chromatography (MMC) can also be effective.[3]

Q2: Our final purified mAb product shows increasing aggregate levels during storage. How can we improve its stability?

A2: Aggregate formation during storage points to formulation-related instability. The buffer composition, pH, and presence of excipients are critical for long-term stability.[4]

Troubleshooting Steps:

  • Formulation Screening: Conduct a formulation screening study to identify the optimal buffer system and pH for your specific mAb. This typically involves testing a range of pH values (e.g., 5.0 to 7.0) and different buffer species (e.g., citrate, histidine, phosphate).

  • Add Stabilizers: Include excipients in the final formulation to enhance stability. Common stabilizers include:

    • Sugars: Sucrose or trehalose.

    • Polyols: Sorbitol or mannitol.

    • Amino Acids: Arginine or glycine.

    • Surfactants: Polysorbate 20 or Polysorbate 80 to prevent surface-induced aggregation.

  • Control Protein Concentration: Highly concentrated mAb solutions are more prone to aggregation. Determine the optimal concentration range for your antibody during formulation development.

  • Storage Conditions: Ensure proper storage temperatures and protect the product from light and agitation.

Issue 2: Endotoxin (B1171834) Contamination

Q1: Our mAb preparation has high levels of endotoxin, even after purification. What is the best way to remove it?

A1: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are common contaminants and must be removed. They can be difficult to eliminate as they can associate with the mAb itself.

Troubleshooting Steps:

  • Anion Exchange Chromatography (AEX): This is a widely used method for endotoxin removal. Endotoxins are negatively charged, while most mAbs have a high isoelectric point (pI) and are positively charged at neutral or slightly acidic pH.

    • Flow-Through Mode: Operate the AEX column in flow-through mode, where the mAb does not bind to the positively charged resin, but the negatively charged endotoxins do. This allows for efficient separation.

  • Affinity-Based Removal: Utilize specialized affinity resins designed to bind and remove endotoxins. These resins often use modified poly(ε-lysine) or other ligands with high affinity for lipopolysaccharides.

  • Buffer Washes with Dissociating Agents: If endotoxin is tightly bound to your mAb, use a wash buffer containing agents that disrupt this interaction during a chromatography step (like CEX or AEX).

    • Arginine Wash: A 0.5M arginine wash has been shown to be effective at dissociating endotoxin from the protein surface, allowing it to be washed away.

    • Non-ionic Detergents: Washes with non-ionic detergents (e.g., Triton X-100) can also be effective, but require subsequent removal of the detergent itself.

Quantitative Data on Endotoxin Removal:

Method Endotoxin Reduction Protein Recovery Reference
Arginine Wash on CEX Column to <0.2 EU/mg >95%
Anion Exchange Membrane Adsorbers Maintained in high conductivity buffer High

| High-Capacity Endotoxin Removal Resin | Effective across various protein types | ≥85% | |

Issue 3: Charge Variant Heterogeneity

Q1: We are observing unexpected acidic or basic variants in our ion-exchange chromatography (IEX) profile. What could be the cause?

A1: Charge variants are a common form of heterogeneity for mAbs and are considered a critical quality attribute (CQA). They arise from various post-translational modifications (PTMs) or degradation events.

Common Causes of Charge Variants:

  • Acidic Variants:

    • Deamidation: Spontaneous conversion of asparagine (Asn) residues to aspartic acid (Asp) or isoaspartic acid (isoAsp), introducing a negative charge.

    • Glycation: Non-enzymatic addition of sugars to lysine (B10760008) residues.

    • Sialylation: Presence of sialic acid on N-glycans.

  • Basic Variants:

    • C-terminal Lysine: Incomplete removal of the C-terminal lysine residue on the heavy chain by cellular carboxypeptidases.

    • N-terminal Pyroglutamate Formation: Cyclization of N-terminal glutamine.

    • Succinimide Formation: An intermediate in the deamidation pathway.

Troubleshooting and Characterization:

  • Process Consistency: Ensure that cell culture conditions (e.g., pH, temperature, feed strategy) and purification process parameters are tightly controlled, as they can influence the charge variant profile.

  • Fractionation and Analysis: Fractionate the IEX peaks and analyze each fraction using mass spectrometry (peptide mapping) to identify the specific modifications responsible for the charge differences.

  • Forced Degradation Studies: Perform forced degradation studies (e.g., high pH, high temperature) to intentionally generate and identify potential degradation pathways that lead to charge variants.

Issue 4: Glycosylation Profile Issues

Q1: The N-glycan profile of our mAb is inconsistent between batches. Which factors should we investigate?

A1: The N-glycosylation profile is a CQA that significantly impacts the efficacy and safety of a mAb. Its consistency is highly dependent on the upstream cell culture process.

Key Factors Influencing Glycosylation:

  • Cell Culture Media Components:

    • Glucose/Glutamine Levels: The concentration of these primary energy sources can affect the glycan profile.

    • Manganese Concentration: Manganese is a critical cofactor for glycosyltransferases, and its concentration can impact galactosylation.

  • Process Parameters:

    • pH and Temperature: Shifts in bioreactor pH and temperature can alter cellular metabolism and, consequently, glycosylation patterns.

    • Dissolved Oxygen: Affects overall cell health and protein synthesis.

  • Cell Line and Clone: The choice of host cell line and the specific clone selected can have a profound impact on the resulting glycosylation.

Troubleshooting Steps:

  • Upstream Process Control: Tightly control all cell culture parameters. Implement process analytical technology (PAT) to monitor key media components and metabolites in real-time.

  • Raw Material Control: Ensure the quality and consistency of all raw materials, including basal media and feeds.

  • Glycan Analysis: Routinely analyze the N-glycan profile using methods like HILIC-MS to monitor batch-to-batch consistency.

Section 2: Experimental Protocols

Protocol 1: Aggregate Analysis by Size Exclusion Chromatography (SEC)

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A size exclusion column suitable for separating mAb monomers from aggregates and fragments (e.g., TSKgel G3000SWxl or equivalent).

  • Mobile Phase: A phosphate-based buffer, typically 100-200 mM sodium phosphate (B84403) with 150-300 mM NaCl, pH 6.8-7.2. The high salt concentration minimizes non-specific interactions with the column matrix.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the mAb sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram. The monomer peak will be the main peak, with high molecular weight species (aggregates) eluting earlier and low molecular weight species (fragments) eluting later. Integrate the peak areas to calculate the percentage of monomer, aggregates, and fragments.

Protocol 2: Charge Variant Analysis by Cation Exchange Chromatography (CEX)

Methodology:

  • System: A bio-inert HPLC or UPLC system to prevent corrosion from high salt buffers.

  • Column: A weak or strong cation exchange column designed for mAb separations (e.g., ProPac WCX-10 or MAbPac SCX-10).

  • Mobile Phase A (Binding): A low ionic strength buffer at a pH below the mAb's pI (e.g., 20 mM MES, pH 6.0).

  • Mobile Phase B (Elution): Mobile Phase A with added salt (e.g., 20 mM MES, 500 mM NaCl, pH 6.0).

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Buffer exchange the mAb sample into Mobile Phase A and dilute to an appropriate concentration (e.g., 2 mg/mL).

  • Analysis: Inject the sample. The main peak corresponds to the primary isoform of the mAb. Peaks eluting before the main peak are acidic variants, and those eluting after are basic variants.

Section 3: Visualizations (Diagrams)

G cluster_0 Upstream (Cell Culture) cluster_1 Downstream (Purification) Bioreactor Bioreactor (mAb Expression) Harvest Clarification/ Harvest Bioreactor->Harvest ProteinA Protein A Chromatography Harvest->ProteinA Viral Low pH Viral Inactivation ProteinA->Viral Agg1 Aggregation Risk (Low pH Elution) ProteinA->Agg1 Polish1 Polishing Step 1 (e.g., AEX) Viral->Polish1 Agg2 Aggregation Risk (Low pH Hold) Viral->Agg2 Polish2 Polishing Step 2 (e.g., CEX) Polish1->Polish2 Endo Endotoxin/ HCP Removal Polish1->Endo UFDF Ultrafiltration/ Diafiltration (UF/DF) Polish2->UFDF ChargeVar Charge Variant Removal Polish2->ChargeVar FinalProduct Final Drug Substance UFDF->FinalProduct

Caption: Typical monoclonal antibody purification workflow highlighting key problem stages.

G Start High Aggregate Sample Step1 Is the aggregation occurring post-Protein A? Start->Step1 Step2 Is aggregation occurring during storage? Step1->Step2 No Sol1_PA Optimize Elution: - Use pH gradient - Add stabilizers (Arginine) Step1->Sol1_PA Yes Sol1_Store Perform Formulation Screening (pH, Buffer) Step2->Sol1_Store Yes Sol2_PA Immediate Neutralization Sol1_PA->Sol2_PA Sol3_PA Add Polishing Step: CEX, HIC, or MMC Sol2_PA->Sol3_PA Sol2_Store Add Stabilizers: - Sugars (Sucrose) - Surfactants (PS80) Sol1_Store->Sol2_Store Sol3_Store Optimize Protein Concentration Sol2_Store->Sol3_Store

Caption: Troubleshooting logic for addressing monoclonal antibody aggregation issues.

References

Validation & Comparative

Osimertinib vs. Gefitinib: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the efficacy of Osimertinib and Gefitinib, two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC). The information is supported by key clinical trial data and detailed experimental methodologies.

Executive Summary

Osimertinib, a third-generation EGFR-TKI, has demonstrated superior efficacy compared to the first-generation TKI, Gefitinib, in the first-line treatment of patients with EGFR-mutated advanced NSCLC. This is primarily evidenced by the landmark FLAURA clinical trial, which showed statistically significant improvements in both Progression-Free Survival (PFS) and Overall Survival (OS) for patients treated with Osimertinib. Osimertinib's efficacy extends to its ability to target the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR-TKIs like Gefitinib.

Efficacy Comparison: Key Clinical Data

The following tables summarize the key efficacy data from the pivotal FLAURA trial, which directly compared Osimertinib with a standard of care (SoC) EGFR-TKI (Gefitinib or Erlotinib) in treatment-naïve patients with EGFR-mutated advanced NSCLC.

Efficacy EndpointOsimertinibGefitinib/ErlotinibHazard Ratio (95% CI)P-valueCitation
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37 - 0.57)<0.001[1][2]
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64 - 1.00)0.046[1]
Objective Response Rate (ORR) 75.4% (Japanese subset)76.4% (Japanese subset)--[3]
Median Duration of Response 17.2 months8.5 months--
Disease Control Rate (DCR) 94%68%--[4]

Table 1: Key Efficacy Outcomes from the FLAURA Trial.

Adverse Event (Grade ≥3)OsimertinibGefitinib/ErlotinibCitation
Any Adverse Event 42%47%
Diarrhea 1%<1%
Rash/Acne <1%7%

Table 2: Comparison of Grade ≥3 Adverse Events in the FLAURA Trial.

Signaling Pathway and Mechanism of Action

Both Osimertinib and Gefitinib target the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor growth and proliferation in NSCLC. However, their mechanisms of inhibition and selectivity differ significantly.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Inhibits (Reversible) Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Inhibits (Irreversible, T790M)

Figure 1: EGFR Signaling Pathway and TKI Inhibition.

Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase, competing with ATP at the binding site. Osimertinib, on the other hand, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This irreversible binding contributes to its enhanced potency and sustained inhibition. Critically, Osimertinib is also effective against the T790M mutation, a key mechanism of resistance to first-generation TKIs, while Gefitinib is not.

Experimental Protocols

The following sections detail the methodologies for the key clinical trials and assays cited in this guide.

FLAURA Phase III Clinical Trial Protocol

The FLAURA trial was a randomized, double-blind, phase 3 study that evaluated the efficacy and safety of Osimertinib versus a standard of care EGFR-TKI (Gefitinib or Erlotinib) in previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).

FLAURA_Trial_Workflow Patient_Population Treatment-Naïve EGFR-mutated (Ex19del/L858R) Advanced NSCLC Patients (n=556) Randomization Randomization (1:1) Patient_Population->Randomization Osimertinib_Arm Osimertinib (80 mg once daily) Randomization->Osimertinib_Arm SoC_Arm Standard of Care (SoC) Gefitinib (250 mg once daily) or Erlotinib (150 mg once daily) Randomization->SoC_Arm Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Osimertinib_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, Safety Osimertinib_Arm->Secondary_Endpoints SoC_Arm->Primary_Endpoint SoC_Arm->Secondary_Endpoints

Figure 2: FLAURA Trial Experimental Workflow.

Key Methodological Steps:

  • Patient Selection: Eligible patients were adults with previously untreated, pathologically confirmed advanced NSCLC harboring an EGFR exon 19 deletion or L858R mutation.

  • Randomization: 556 patients were randomized in a 1:1 ratio to receive either Osimertinib or a standard of care EGFR-TKI.

  • Treatment: Patients received their assigned treatment until disease progression or unacceptable toxicity.

  • Endpoints: The primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.

In Vitro EGFR Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the EGFR kinase.

Protocol:

  • Reagents and Materials: Recombinant human EGFR protein, ATP, substrate peptide, kinase buffer, test compounds (Osimertinib, Gefitinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The EGFR enzyme is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection system.

  • Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This assay measures the effect of the compounds on the proliferation of cancer cell lines harboring specific EGFR mutations.

Protocol:

  • Cell Lines: NSCLC cell lines with EGFR mutations (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds (Osimertinib, Gefitinib).

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined by plotting cell viability against the drug concentration.

Conclusion

The available data strongly support the superior efficacy of Osimertinib over Gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. This is attributed to its irreversible binding mechanism, enhanced potency, and its unique ability to effectively target the T790M resistance mutation. For researchers and clinicians, these findings underscore the importance of selecting the appropriate EGFR-TKI based on the specific molecular profile of the patient's tumor.

References

Validating Drug Targets with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The advent of CRISPR-Cas9 technology has revolutionized the field of drug discovery by providing a precise and efficient tool for validating potential therapeutic targets. This guide offers a comprehensive comparison of CRISPR-based methods with alternative approaches, supported by experimental data, detailed protocols, and clear visualizations to aid researchers in designing robust target validation studies.

Comparison of Target Validation Methodologies

Quantitative Comparison of CRISPR and RNAi Screens

Genome-wide screens are instrumental in identifying essential genes and potential drug targets. Comparative studies have demonstrated the superior performance of CRISPRko screens in identifying essential genes compared to shRNA screens, with lower false-positive rates and more consistent results.[4][5]

FeatureCRISPRko ScreenshRNA ScreenKey Findings
Precision in Essential Gene Identification High (AUC > 0.90)High (AUC > 0.90)Both methods show high precision, but identify different sets of essential genes, suggesting complementarity.
Number of Essential Genes Identified (at 10% FPR) ~4,500~3,100CRISPRko screens identify a larger number of essential genes.
Off-Target Effects LowHighCRISPR-Cas9 is less prone to off-target effects compared to RNAi.
Performance with Lowly Expressed Genes Less effectiveMore effectiveshRNA can be more effective at identifying essential genes that are expressed at low levels.
Consistency of Reagents HighVariableCRISPR reagents (sgRNAs) tend to have more consistent activity.

AUC: Area Under the Curve; FPR: False Positive Rate. Data synthesized from multiple studies.

CRISPRi and CRISPRa provide nuanced control over gene expression, mimicking the effects of small molecule inhibitors or activators more closely than a complete knockout. These methods are particularly useful for studying genes where a complete loss of function might be lethal to the cell. CRISPRi, which uses a deactivated Cas9 (dCas9) fused to a transcriptional repressor, has also been shown to have fewer off-target effects than RNAi. CRISPRa, which uses dCas9 fused to a transcriptional activator, is a powerful tool for gain-of-function studies to identify genes that confer drug resistance.

Experimental Workflows and Logical Relationships

A typical CRISPR-based target validation workflow involves several key stages, from initial hypothesis to phenotypic confirmation. This process is often iterative, with findings from one step informing the design of the next.

G cluster_0 Phase 1: Target Identification & sgRNA Design cluster_1 Phase 2: Genetic Perturbation cluster_2 Phase 3: Validation & Phenotypic Analysis T_ID Target Identification (e.g., from screen data) sgRNA_Design sgRNA Design & Cloning T_ID->sgRNA_Design Cell_Line_Prep Cell Line Preparation (Cas9 expression) sgRNA_Design->Cell_Line_Prep Transfection Transfection/Transduction of sgRNA Cell_Line_Prep->Transfection Clonal_Isolation Single-Cell Cloning Transfection->Clonal_Isolation Genotypic_Validation Genotypic Validation (Sequencing) Clonal_Isolation->Genotypic_Validation Protein_Validation Protein Validation (Western Blot) Genotypic_Validation->Protein_Validation Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Phenotypic_Assay->T_ID Informs new targets Protein_Validation->Phenotypic_Assay

Caption: A generalized workflow for CRISPR-based target validation.

Case Studies in Target Validation

Validation of PLK1 as a Therapeutic Target in Osteosarcoma

Polo-like kinase 1 (PLK1) is a critical regulator of mitosis and is often overexpressed in cancers. A kinome-wide CRISPR-Cas9 knockout screen in osteosarcoma cell lines identified PLK1 as a top essential gene for cancer cell survival.

Experimental Data Summary: PLK1 Knockout Phenotype

Cell LineAssayResult
SJSA-1Western BlotSuccessful knockout of PLK1 protein.
143BColony FormationSignificant reduction in colony formation upon PLK1 knockout.
SJSA-1 & 143BCell ViabilityDecreased cell viability after PLK1 knockout.
SJSA-1 & 143B (Xenograft)Tumor VolumeSubstantial inhibition of tumor growth in vivo.

Data extracted from a study on PLK1 as a therapeutic target in osteosarcoma.

The results from the CRISPR knockout were phenocopied by treatment with a small molecule inhibitor of PLK1, volasertib, further validating PLK1 as a druggable target in this cancer type.

PLK1 Signaling Pathway

PLK1 plays a central role in the G2/M phase of the cell cycle, promoting mitotic entry and spindle formation. Its activity is upstream of key cell cycle regulators like CDC25 and Cyclin B.

PLK1_Pathway CDK1_CyclinB CDK1/Cyclin B PLK1 PLK1 CDK1_CyclinB->PLK1 activates CDC25 CDC25 PLK1->CDC25 activates Wee1 Wee1 PLK1->Wee1 inhibits Spindle Spindle Assembly PLK1->Spindle Apoptosis Apoptosis PLK1->Apoptosis inhibition of PLK1 leads to apoptosis Mitosis Mitotic Entry CDC25->Mitosis Wee1->Mitosis Volasertib Volasertib (PLK1 Inhibitor) Volasertib->PLK1

Caption: Simplified PLK1 signaling pathway in the context of cancer.
Devalidation of MTH1 as a Broad-Spectrum Cancer Target

In contrast to the successful validation of PLK1, CRISPR technology was instrumental in the devalidation of MTH1 as a universal cancer target. While initial studies using RNAi suggested that cancer cells were addicted to MTH1, subsequent CRISPR-knockout experiments showed that MTH1-deficient cancer cells were still viable and did not exhibit increased sensitivity to MTH1 inhibitors. This discrepancy was later attributed to off-target effects of the MTH1 inhibitors, which were found to impact microtubule stability.

Key Signaling Pathways in Drug Discovery

Understanding the signaling context of a drug target is crucial for predicting efficacy and potential resistance mechanisms.

The p53 Signaling Pathway

The tumor suppressor p53 is a central node in cellular stress response, and its pathway is frequently dysregulated in cancer. Reactivating mutant p53 or inhibiting its negative regulators like MDM2 are major goals in cancer therapy.

p53_Pathway cluster_downstream p53 Downstream Effects Stress Cellular Stress (DNA Damage, Oncogenes) p53 p53 Stress->p53 MDM2 MDM2 p53->MDM2 activates transcription Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 promotes degradation

Caption: The core p53 tumor suppressor pathway.
The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Its aberrant activation is common in many cancers and inflammatory diseases. The canonical pathway is a frequent target for therapeutic intervention.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (TNFα, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades and releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival)

Caption: The canonical NF-κB signaling pathway.

Experimental Protocols

CRISPR-Cas9 Knockout Cell Line Generation

This protocol outlines the generation of a monoclonal knockout cell line using lentiviral delivery of sgRNA into a Cas9-expressing cell line.

Materials:

  • Cas9-expressing stable cell line

  • Lentiviral vector encoding sgRNA targeting the gene of interest

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Culture medium, serum, antibiotics (e.g., puromycin (B1679871) for Cas9 selection)

  • 96-well plates for single-cell cloning

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the Cas9-expressing target cell line with the harvested lentivirus at a low multiplicity of infection (MOI) of ~0.3 to ensure single sgRNA integration per cell.

  • Selection: Select transduced cells with the appropriate antibiotic if the sgRNA vector contains a resistance marker.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Clone Expansion: Culture the single cells until visible colonies form. Expand positive clones for validation.

  • Genotypic Validation: Extract genomic DNA from expanded clones. PCR amplify the target region and verify the presence of insertions/deletions (indels) by Sanger sequencing.

  • Protein Validation: Confirm the absence of the target protein using Western blot analysis.

CRISPRi/a Stable Cell Line Generation

This protocol describes the generation of stable cell lines for CRISPRi (dCas9-KRAB) or CRISPRa (dCas9-VPR) followed by transduction of sgRNA.

Materials:

  • Lentiviral vectors for dCas9-KRAB or dCas9-VPR (with a selection marker like blasticidin)

  • Lentiviral vector for sgRNA (with a different selection marker like puromycin)

  • Lentivirus packaging and production reagents (as above)

  • Target cell line

Procedure:

  • dCas9-Effector Stable Line Generation:

    • Produce and harvest lentivirus for dCas9-KRAB or dCas9-VPR.

    • Transduce the target cell line.

    • Select a stable, polyclonal population of dCas9-effector expressing cells using the appropriate antibiotic (e.g., blasticidin). Determine the optimal antibiotic concentration with a kill curve.

  • sgRNA Transduction:

    • Produce and harvest lentivirus for the sgRNA targeting the promoter region of the gene of interest.

    • Transduce the dCas9-effector stable cell line with the sgRNA lentivirus.

    • Select transduced cells with the second antibiotic (e.g., puromycin).

  • Validation of Gene Modulation:

    • For CRISPRi, confirm target gene knockdown at the mRNA level (qRT-PCR) and protein level (Western blot).

    • For CRISPRa, confirm target gene overexpression at the mRNA and protein levels.

Western Blot for Protein Knockout Validation

This protocol verifies the absence of a target protein in a putative knockout cell line.

Materials:

  • Wild-type (WT) and knockout (KO) cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse WT and KO cells and quantify protein concentration. Prepare lysates with loading buffer and denature at 95°C for 5 minutes.

  • Electrophoresis: Load equal amounts of protein from WT and KO lysates onto an SDS-PAGE gel and separate by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. A successful knockout will show a band for the target protein in the WT lane but not in the KO lane, while the loading control should be present in both.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells based on ATP levels, which is indicative of metabolic activity.

Materials:

  • Opaque-walled 96-well or 384-well plates

  • WT and KO cells

  • Test compound (if assessing drug sensitivity)

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Seeding: Seed WT and KO cells at a predetermined optimal density in opaque-walled multiwell plates. Include wells with medium only for background measurement.

  • Incubation/Treatment: Culture the cells for the desired duration. If testing a compound, add it at various concentrations and incubate for a specified time (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the number of viable cells. Compare the viability of KO cells to WT cells, with or without compound treatment.

References

A Comparative Guide to the Cross-Reactivity of Imatinib and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tyrosine kinase inhibitor Imatinib (B729) and its alternatives, focusing on their cross-reactivity profiles. Understanding the on- and off-target effects of small molecule inhibitors is crucial for developing safer and more effective therapies. This document summarizes quantitative kinase inhibition data, details common experimental methodologies, and illustrates the key signaling pathways involved.

Executive Summary

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It primarily targets the BCR-ABL fusion protein, c-KIT, and PDGF-R.[1][2] However, like many kinase inhibitors, Imatinib exhibits cross-reactivity with other kinases, which can lead to both beneficial off-target effects and adverse events.[3][4] This guide compares the selectivity of Imatinib with second-generation BCR-ABL inhibitors, Dasatinib and Nilotinib, which were developed to overcome Imatinib resistance and exhibit different cross-reactivity profiles.[5] Dasatinib is a multi-targeted inhibitor with potent activity against SRC family kinases, while Nilotinib is considered more selective than Imatinib for BCR-ABL.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables provide a quantitative comparison of the inhibitory activity of Imatinib, Dasatinib, and Nilotinib against a selection of on-target and off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.

Table 1: Comparative Inhibition of Primary Targets and Off-Targets (IC50 in nM)

Kinase TargetImatinib (IC50 nM)Dasatinib (IC50 nM)Nilotinib (IC50 nM)Primary Function
ABL1 270<1<20Oncoprotein in CML
c-KIT 10012150Oncogenic driver in GIST
PDGFRα 4001560Cell growth and division
PDGFRβ 440265Cell growth and division
SRC >10,0000.84,600Cell growth, differentiation
LCK >10,0000.55,200T-cell signaling
DDR1 -1.52.5Cell adhesion, migration
EphB4 -30240Angiogenesis, cell migration

Note: IC50 values can vary between different studies and assay conditions. Data is compiled from multiple sources for comparative purposes.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase profiling assays. Below is a representative protocol for a radiometric kinase assay, a common method for measuring kinase activity.

Protocol: In Vitro Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a specific kinase substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates

  • Test inhibitor (e.g., Imatinib) stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • [γ-³³P]ATP and non-radiolabeled ATP

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor. A typical starting concentration is 10 µM, with 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or DMSO (vehicle control). Allow a pre-incubation period of 10-15 minutes at room temperature for the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of the kinase substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Substrate Capture: Stop the reaction by adding a termination buffer (e.g., EDTA). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plate, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway

The BCR-ABL fusion protein drives CML by constitutively activating several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Imatinib and other TKIs inhibit this activity, but their off-target effects can modulate other pathways.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_inhibitors Tyrosine Kinase Inhibitors cluster_pathways Downstream Signaling cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT Pathway BCR_ABL->STAT5 PDGFR PDGFR KIT c-KIT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->PDGFR Inhibits Imatinib->KIT Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Survival

Caption: Simplified BCR-ABL signaling and TKI targets.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow Compound Test Compound (e.g., Imatinib) Assay In Vitro Kinase Assay (e.g., Radiometric, FRET, Luminescence) Compound->Assay Kinase_Panel Large-Scale Kinase Panel (>400 kinases) Kinase_Panel->Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counter, Plate Reader) Assay->Data_Acquisition IC50_Determination IC50 Value Determination (Dose-Response Curve Fitting) Data_Acquisition->IC50_Determination Selectivity_Analysis Selectivity Profile Analysis (On-Target vs. Off-Target) IC50_Determination->Selectivity_Analysis Cellular_Assays Cellular Target Engagement & Phenotypic Assays Selectivity_Analysis->Cellular_Assays In_Vivo In Vivo Efficacy & Toxicity Studies Cellular_Assays->In_Vivo

Caption: General workflow for kinase inhibitor profiling.

References

Imatinib: A Comparative Analysis of Reproducibility in Clinical and Preclinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the results reproducibility and statistical evaluation of Imatinib, a cornerstone in targeted cancer therapy. By examining data from pivotal clinical trials, real-world evidence, and preclinical studies, this document aims to offer an objective resource for researchers and drug development professionals.

Comparative Efficacy of Imatinib in Chronic Myeloid Leukemia (CML)

Imatinib, a selective inhibitor of the BCR-ABL tyrosine kinase, has revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1] The following table summarizes key efficacy endpoints from various studies, highlighting the reproducibility of Imatinib's performance across different settings.

EndpointPivotal Clinical Trials (e.g., IRIS Study)Real-World Data (RWD)Branded vs. Generic ImatinibImatinib 400 mg vs. 800 mg
Major Molecular Response (MMR) at 12 months 22% - 40.2%[2]38% - 68.1% (higher variability)[2]Comparable efficacy reported in most studies.[3][4]Higher MMR rates with 800 mg in some studies.
Complete Cytogenetic Response (CCyR) at 12 months ~65%~65%Comparable efficacy.Earlier and higher CCyR with 800 mg.
5-Year Overall Survival ~92%~92%Similar long-term survival.-

Note: Response rates can vary based on patient population, disease stage, and methodologies for response assessment.

Experimental Protocols

Reproducibility of experimental results is fundamental to scientific advancement. Below are detailed methodologies for key assays used in the evaluation of Imatinib's efficacy.

Quantification of BCR-ABL1 Transcripts by Real-Time Quantitative PCR (RT-qPCR)

This assay is the gold standard for monitoring treatment response in CML patients by quantifying the level of the BCR-ABL1 fusion transcript, the molecular target of Imatinib.

  • Sample Preparation: Total RNA is extracted from peripheral blood or bone marrow samples. The quality and quantity of RNA are assessed, followed by reverse transcription to synthesize complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is typically performed using a TaqMan-based assay. The reaction mixture includes the cDNA sample, primers and a fluorescently labeled probe specific for the BCR-ABL1 fusion transcript, and a control gene (e.g., ABL1 or GUSB) for normalization.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of BCR-ABL1 normalized to the control gene. Results are often reported on the International Scale (IS) to allow for standardized comparison across different laboratories. A major molecular response (MMR) is typically defined as a ≥ 3-log reduction in BCR-ABL1 transcripts from a standardized baseline.

In Vitro Kinase Inhibition Assay

This assay assesses the direct inhibitory effect of Imatinib on the enzymatic activity of the BCR-ABL kinase.

  • Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a peptide substrate by the BCR-ABL kinase.

  • Procedure: Recombinant BCR-ABL kinase is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of Imatinib. The amount of phosphorylated substrate is then quantified.

  • Detection: The level of phosphorylation can be measured using various methods, including radioactivity (using ³²P-labeled ATP), fluorescence, or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

  • Data Analysis: The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of Imatinib required to inhibit 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

This assay measures the effect of Imatinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: CML cell lines (e.g., K562) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: The cells are treated with a range of Imatinib concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated control cells and to determine the IC50 value for Imatinib.

Visualizing the Mechanism of Action and Experimental Workflow

To further clarify the biological context and experimental procedures, the following diagrams have been generated.

G cluster_0 Experimental Workflow: Imatinib Efficacy cluster_1 Preclinical Evaluation start Start: CML Patient Samples (Blood/Bone Marrow) rna_extraction RNA Extraction start->rna_extraction cell_culture CML Cell Lines (e.g., K562) start->cell_culture cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR for BCR-ABL1 Quantification cdna_synthesis->qpcr data_analysis Data Analysis (International Scale) qpcr->data_analysis end End: Assess Treatment Response (MMR) data_analysis->end imatinib_treatment Imatinib Treatment (Dose-Response) cell_culture->imatinib_treatment kinase_assay In Vitro Kinase Inhibition Assay (IC50) viability_assay Cell Viability Assay (MTT, IC50) imatinib_treatment->kinase_assay imatinib_treatment->viability_assay

Workflow for clinical and preclinical evaluation of Imatinib.

G cluster_pathway BCR-ABL Signaling Pathway and Imatinib Inhibition BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Imatinib inhibits the BCR-ABL signaling pathway.

References

Mavacamten: A Targeted Approach to Hypertrophic Cardiomyopathy Compared to Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by the thickening of the heart muscle, presents a significant challenge in cardiovascular medicine. For decades, treatment has focused on managing symptoms with standard-of-care therapies such as beta-blockers, calcium channel blockers, and in some cases, disopyramide. However, the advent of Mavacamten, a first-in-class cardiac myosin inhibitor, marks a paradigm shift towards a targeted therapeutic strategy. This guide provides an objective comparison of Mavacamten with standard-of-care treatments in the context of hypertrophic cardiomyopathy, supported by experimental data from pivotal clinical trials.

Mechanism of Action: A Tale of Two Approaches

Standard-of-care medications for HCM primarily work by reducing the heart's workload and alleviating symptoms. Beta-blockers, for instance, decrease heart rate and the force of contraction, thereby reducing the obstruction of blood flow from the left ventricle.[1][2] Calcium channel blockers have a similar effect by relaxing the heart muscle. While effective in many patients, these therapies do not address the underlying molecular cause of HCM.

Mavacamten, on the other hand, directly targets the hypercontractility of the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[3][4][5] In HCM, an excess of myosin-actin cross-bridges leads to this hypercontractile state. Mavacamten is a reversible, allosteric inhibitor of cardiac myosin ATPase, reducing the number of available myosin heads that can bind to actin. This modulation of the contractile machinery normalizes contractility, reduces the dynamic left ventricular outflow tract (LVOT) obstruction, and improves the heart's energy utilization.

Quantitative Data Presentation: Clinical Trial Evidence

The efficacy and safety of Mavacamten have been rigorously evaluated in several key clinical trials, most notably the EXPLORER-HCM and VALOR-HCM studies. These trials assessed the impact of Mavacamten in patients with symptomatic obstructive hypertrophic cardiomyopathy (oHCM), the majority of whom were already receiving standard-of-care therapy.

Table 1: Key Efficacy Outcomes from the EXPLORER-HCM Trial (Mavacamten vs. Placebo at Week 30)
EndpointMavacamten (n=123)Placebo (n=128)p-value
Change in Post-Exercise LVOT Gradient (mmHg) -47.4-10.4<0.0001
Change in Peak Oxygen Consumption (pVO₂) (mL/kg/min) +1.4-0.10.0006
Patients with ≥1 NYHA Class Improvement (%) 65%31%<0.0001
Change in KCCQ-CSS +9.1+4.2<0.0001
Change in NT-proBNP (pg/mL) -818-186<0.0001
Change in Cardiac Troponin I (ng/L) -10.9-1.4<0.0001

LVOT: Left Ventricular Outflow Tract; NYHA: New York Heart Association; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; NT-proBNP: N-terminal pro-B-type natriuretic peptide. Data sourced from the EXPLORER-HCM clinical trial.

Table 2: Key Outcomes from the VALOR-HCM Trial (Mavacamten vs. Placebo at Week 16 in Patients Referred for Septal Reduction Therapy)
EndpointMavacamten (n=56)Placebo (n=52)p-value
Patients Proceeding with or Remaining Eligible for SRT (%) 17.9%76.8%<0.0001
Change in Resting LVOT Gradient (mmHg) -38.5-1.5<0.001
Change in Valsalva LVOT Gradient (mmHg) -48.1-0.4<0.001
Patients with ≥1 NYHA Class Improvement (%) 63%21%<0.001
Change in KCCQ-CSS +10.4+1.9<0.001

SRT: Septal Reduction Therapy; LVOT: Left Ventricular Outflow Tract; NYHA: New York Heart Association; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score. Data sourced from the VALOR-HCM clinical trial.

Experimental Protocols

EXPLORER-HCM Trial Methodology

The EXPLORER-HCM trial was a Phase 3, randomized, double-blind, placebo-controlled study conducted at 68 sites in 13 countries.

  • Patient Population: 251 adult patients with symptomatic (NYHA Class II or III) obstructive HCM, defined by a post-exercise LVOT gradient of ≥50 mmHg. The majority of patients were on background therapy with beta-blockers or calcium channel blockers.

  • Intervention: Patients were randomized 1:1 to receive either Mavacamten (starting dose of 5 mg once daily, with dose adjustments based on plasma concentration, LVOT gradient, and LVEF) or placebo for 30 weeks.

  • Primary Endpoint: A composite functional endpoint defined as either a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO₂) and a reduction of at least one NYHA class, or a ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class.

  • Key Secondary Endpoints: Changes from baseline in post-exercise LVOT gradient, pVO₂, NYHA class, and the Kansas City Cardiomyopathy Questionnaire–Clinical Summary Score (KCCQ-CSS).

VALOR-HCM Trial Methodology

The VALOR-HCM trial was a Phase 3, randomized, double-blind, placebo-controlled study conducted at 19 sites in the United States.

  • Patient Population: 112 adult patients with symptomatic (NYHA Class III or IV, or Class II with exertional syncope/presyncope) obstructive HCM who were referred for septal reduction therapy (SRT) and were on maximally tolerated medical therapy.

  • Intervention: Patients were randomized 1:1 to receive either Mavacamten (starting at 5 mg daily with dose adjustments) or placebo for 16 weeks.

  • Primary Endpoint: A composite of the proportion of patients who decided to proceed with SRT or remained guideline-eligible for SRT at week 16.

  • Key Secondary Endpoints: Changes from baseline in post-exercise LVOT gradient, NYHA class, and KCCQ-CSS.

Visualizing the Science: Signaling Pathways and Experimental Design

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow (EXPLORER-HCM) screening Patient Screening (Symptomatic oHCM, LVOT ≥50 mmHg) randomization Randomization (1:1) screening->randomization mavacamten Mavacamten (Dose Titration) randomization->mavacamten placebo Placebo randomization->placebo treatment 30-Week Treatment Period endpoint Primary & Secondary Endpoint Assessment treatment->endpoint mavacamten->treatment placebo->treatment

Experimental Workflow of the EXPLORER-HCM Trial.

G cluster_pathway Simplified Signaling Pathway in HCM and Drug Targets stimuli Genetic Mutations (Sarcomere Proteins) hypercontractility Sarcomere Hypercontractility (Excess Myosin-Actin Cross-Bridges) stimuli->hypercontractility hypertrophy Cardiac Hypertrophy & Fibrosis hypercontractility->hypertrophy lvot LVOT Obstruction hypertrophy->lvot symptoms Symptoms (Dyspnea, Angina) lvot->symptoms mavacamten Mavacamten mavacamten->hypercontractility Inhibits beta_blockers Beta-Blockers beta_blockers->lvot Reduces

Targeted vs. Symptomatic Treatment in HCM.

G cluster_comparison Treatment Strategy Comparison start Symptomatic oHCM Patient soc Standard-of-Care (Beta-Blockers / CCBs) start->soc refractory Refractory Symptoms soc->refractory mava Mavacamten eligible SRT Eligible mava->eligible Persistent Symptoms srt Septal Reduction Therapy (SRT) refractory->mava Consider refractory->srt Consider eligible->srt

References

In Vivo Efficacy of Osimertinib: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Development

Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in preclinical and clinical settings for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2][3] This guide provides a comparative overview of Osimertinib's in vivo performance against other EGFR-TKIs, supported by experimental data and detailed protocols.

Mechanism of Action

Osimertinib is an irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][4] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, which blocks downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK that are crucial for cell proliferation and survival. A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which is intended to minimize off-target effects.

Comparative In Vivo Efficacy

In vivo studies using xenograft models in immunocompromised mice have consistently shown Osimertinib's potent, dose-dependent anti-tumor activity.

Table 1: Comparative Tumor Growth Inhibition in NSCLC Xenograft Models

CompoundMouse ModelCell LineEGFR MutationDose & ScheduleTumor Growth Inhibition (TGI)Reference
Osimertinib Nude MicePC-9Exon 19 del5 mg/kg, dailySignificant tumor regression
Osimertinib Nude MiceH1975L858R, T790M25 mg/kg, dailyComplete and durable responses
Osimertinib SCID MiceH2073-SVDEx20Ins SVD25 mg/kg, dailySignificant TGI
Osimertinib PDX ModelLG1423Ex20Ins ASV25 mg/kg, daily60% TGI (p<0.001)
Erlotinib Nude MicePC-9Exon 19 del50 mg/kg, dailyInferior to Osimertinib
Afatinib PDX ModelLG1423Ex20Ins ASV20 mg/kg, daily18% TGI (non-significant)

Table 2: Brain Metastases Efficacy in a PC-9 Mouse Model

CompoundBrain:Plasma Cmax RatioTumor Regression in Brain Metastases ModelReference
Osimertinib 3.41Sustained tumor regression
Gefitinib 0.21Less effective than Osimertinib
Rociletinib <0.08Did not achieve tumor regression
Afatinib <0.36Less effective than Osimertinib

Studies have demonstrated that Osimertinib has greater penetration of the blood-brain barrier compared to gefitinib, rociletinib, and afatinib. At clinically relevant doses, Osimertinib induced sustained tumor regression in a mouse brain metastases model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway inhibited by Osimertinib and a typical workflow for an in vivo xenograft study.

EGFR_Pathway EGFR Signaling Pathway Inhibition by Osimertinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Mutant) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Xenograft_Workflow In Vivo Xenograft Efficacy Study Workflow start Start cell_culture 1. Culture NSCLC Cells (e.g., H1975) start->cell_culture implantation 2. Subcutaneous Implantation into Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Formation & Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer Osimertinib or Vehicle Control randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Data Analysis (TGI) endpoint->analysis end End analysis->end

Caption: A generalized workflow for an in vivo xenograft efficacy study.

Experimental Protocols

Mouse Xenograft Model for Tumor Growth Inhibition Studies

This protocol outlines the establishment of a subcutaneous xenograft model to assess the in vivo anti-tumor efficacy of Osimertinib.

  • Cell Lines and Culture: Human NSCLC cell lines, such as NCI-H1975 (harboring L858R and T790M mutations), are cultured in appropriate media until they reach 80-90% confluency.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used for tumor cell implantation.

  • Tumor Cell Implantation: A suspension of 1-5 x 10^6 NSCLC cells in a solution like PBS or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Mice are monitored regularly for tumor formation. When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.

  • Compound Administration: Osimertinib or a vehicle control is administered to the respective groups, typically via oral gavage, at a specified dose and schedule (e.g., daily).

  • Data Collection and Analysis:

    • Tumor dimensions are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated using the formula: Volume = 0.5 x Length x Width².

    • Mouse body weight is also monitored throughout the study.

    • The study continues for a specified duration or until tumors in the control group reach a predetermined size.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), which quantifies the efficacy of the treatment compared to the vehicle control.

Pharmacodynamic Biomarker Analysis

To confirm target engagement in vivo, tumor tissues can be analyzed for the phosphorylation status of EGFR and downstream signaling proteins.

  • Tissue Collection: At the end of the in vivo study, or at specified time points, tumor tissues are harvested from the mice.

  • Western Blot Analysis: Tumor lysates are prepared and subjected to Western blot analysis to detect the levels of phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK). A significant reduction in the phosphorylation of these proteins in the Osimertinib-treated group compared to the control group indicates effective target inhibition.

References

Safety Operating Guide

Unable to Provide Disposal Procedures for Unidentified Compound "Epischisandrone"

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Epischisandrone" have not yielded any results for a recognized chemical compound with this name. There is no corresponding entry in chemical databases, nor are there published safety data sheets (SDS) or material safety data sheets (MSDS) that would outline proper disposal procedures.

The name appears to be a potential misspelling or a non-standard nomenclature. It is possible that the user intended to inquire about a related compound, such as "Schisandrone," a bioactive lignan (B3055560) found in plants of the Schisandra genus. However, without a confirmed and valid chemical identifier, it would be inappropriate and unsafe to provide any handling or disposal recommendations.

Action Required:

To receive the requested safety and disposal information, please provide the correct and complete name of the chemical compound. If available, including a CAS (Chemical Abstracts Service) number is the most reliable way to ensure accurate identification.

Once a valid chemical is identified, a comprehensive response will be generated, including:

  • Proper Disposal Procedures: Step-by-step guidance for safe disposal.

  • Safety and Handling Information: Essential precautions for laboratory personnel.

  • Quantitative Data Summary: Relevant data presented in clear, tabular format.

  • Experimental Protocols: Detailed methodologies for any cited experiments.

  • Visual Diagrams: Graphviz diagrams for signaling pathways or workflows, as requested.

The commitment to providing accurate and actionable safety information necessitates the precise identification of the substance . We look forward to assisting you further once the correct chemical name is provided.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.